molecular formula C45H60N4O10S2 B15556711 CY7-SE triethylamine

CY7-SE triethylamine

Cat. No.: B15556711
M. Wt: 881.1 g/mol
InChI Key: SIUBTBAIIZEVAM-UHFFFAOYSA-N
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Description

CY7-SE triethylamine is a useful research compound. Its molecular formula is C45H60N4O10S2 and its molecular weight is 881.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H60N4O10S2

Molecular Weight

881.1 g/mol

IUPAC Name

N,N-diethylethanamine;2-[7-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C39H45N3O10S2.C6H15N/c1-6-40-31-20-18-27(53(46,47)48)25-29(31)38(2,3)33(40)15-11-8-7-9-12-16-34-39(4,5)30-26-28(54(49,50)51)19-21-32(30)41(34)24-14-10-13-17-37(45)52-42-35(43)22-23-36(42)44;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-21,25-26H,6,10,13-14,17,22-24H2,1-5H3,(H-,46,47,48,49,50,51);4-6H2,1-3H3

InChI Key

SIUBTBAIIZEVAM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

CY7-SE Triethylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of CY7-SE triethylamine (B128534), a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in various research and drug development applications.

Core Chemical Properties and Structure

CY7-SE triethylamine, also known as Sulfo-Cyanine7 Succinimidyl Ester triethylamine salt, is a member of the cyanine (B1664457) dye family.[1] These dyes are characterized by two nitrogen atoms linked by a polymethine chain, a structure that imparts them with long-wavelength absorption and emission profiles, high extinction coefficients, and good water solubility.[1][2] The "SE" in its name denotes a succinimidyl ester functional group, which allows for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.[3] The triethylamine salt form enhances its solubility and stability.

The core structure of CY7 facilitates its application in sensitive fluorescence-based assays. Its excitation and emission maxima fall within the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption.[4] This property enables deep tissue imaging with a high signal-to-noise ratio, making it an invaluable tool for in vivo studies.[5]

Chemical Structure

The chemical structure of the Sulfo-Cyanine7 NHS ester is characterized by a heptamethine chain connecting two indolenine rings, which are further substituted with sulfonate groups to enhance water solubility. The N-hydroxysuccinimide (NHS) ester group is the reactive moiety for amine conjugation.

Formal Name: 2-[7-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium, triethylamine salt[6]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReferences
Molecular Formula C39H45N3O10S2 • C6H15N[6]
Molecular Weight 881.1 g/mol [6]
Excitation Maximum (λex) ~747 - 750 nm[3][6]
Emission Maximum (λem) ~773 - 774 nm[3][6]
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹[3]
Solubility Soluble in DMF and DMSO[6]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Experimental Protocols

Protein and Antibody Labeling with CY7-SE

This protocol outlines the general procedure for labeling proteins and antibodies with this compound. Optimization may be required for specific biomolecules.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • 1 M Sodium Bicarbonate

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein or antibody is in a buffer free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[3] If necessary, perform a buffer exchange into PBS.

    • Adjust the protein concentration to 2-10 mg/mL.[3]

    • Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[3]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4] Mix well by vortexing or pipetting. This solution should be freshly prepared for optimal results.[1]

  • Conjugation Reaction:

    • Slowly add the CY7-SE stock solution to the protein solution while gently mixing. A common starting molar ratio of dye to protein is 10:1 to 20:1.[4]

    • Incubate the reaction for 60 minutes at room temperature in the dark, with gentle agitation.[4]

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[3]

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[7]

    • Collect the colored fractions containing the purified conjugate.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the CY7 dye).[7]

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative and store at -20°C or -80°C.[4]

Quality Control: Determination of Degree of Labeling (DOL)

The DOL, which represents the molar ratio of the dye to the protein, is a critical quality control parameter.[1]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~750 nm, Amax) using a spectrophotometer.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = Amax / (ε_dye × path length)

    • Where ε_dye for CY7 is approximately 240,600 M⁻¹cm⁻¹.[3]

  • Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:

    • Corrected A280 = A280 - (Amax × CF280)

    • The correction factor (CF280) is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.

  • Calculate the protein concentration:

    • Protein Concentration (M) = Corrected A280 / (ε_protein × path length)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizing Experimental Workflows

The following diagrams illustrate key experimental processes involving this compound.

experimental_workflow_for_protein_conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_final Final Product protein_prep Protein Preparation (Buffer Exchange, pH Adjustment) conjugation Conjugation Reaction (1-2h, RT, Dark) protein_prep->conjugation dye_prep CY7-SE Stock (10 mM in DMSO) dye_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification qc Quality Control (DOL Calculation) purification->qc final_product Purified CY7-Labeled Protein qc->final_product

Caption: Experimental workflow for protein conjugation with CY7-SE.

in_vivo_imaging_workflow cluster_animal_prep Animal Model Preparation cluster_probe_admin Probe Administration cluster_imaging Imaging and Analysis cluster_biodistribution Post-Imaging Analysis animal_model Prepare Tumor-Bearing Animal Model probe_admin Administer CY7-Labeled Probe (e.g., Intravenous Injection) animal_model->probe_admin image_acq Image Acquisition at Various Time Points probe_admin->image_acq data_analysis Data Analysis (ROI Quantification) image_acq->data_analysis biodistribution Ex Vivo Biodistribution (Optional) data_analysis->biodistribution

Caption: Workflow for in-vivo tumor imaging using a CY7-labeled probe.

References

An In-depth Technical Guide to Cyanine Dyes for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyanine (B1664457) dyes, a versatile class of synthetic fluorophores with broad applications in biomedical research and drug development. From fundamental chemical structures to detailed experimental protocols and data analysis, this document serves as a core resource for researchers entering the field of fluorescence-based assays.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules belonging to the polymethine group.[1] Their fundamental structure consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain of conjugated double bonds.[1] This conjugated system is responsible for their strong light absorption and intense fluorescence emission, making them exceptional tools for a wide array of bio-analytical techniques.[1]

The spectral properties of cyanine dyes, including their absorption and emission wavelengths, are primarily determined by the length of the polymethine chain.[1] An increase in the number of methine units results in a bathochromic shift, moving the absorption and emission maxima to longer wavelengths, from the visible to the near-infrared (NIR) spectrum.[1] This tunability allows for the selection of specific dyes for multiplexing experiments and for applications requiring deep tissue penetration, such as in vivo imaging.[1]

Cyanine dyes offer several advantages over traditional fluorophores like fluorescein (B123965) and rhodamine, including higher molar extinction coefficients, greater photostability, and pH insensitivity between pH 4 and 10.[1][2] They are widely used to label a variety of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[1][3] These labeled conjugates are then employed in a multitude of applications, such as fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[1][4]

Chemical Structure and Properties

The basic structure of a cyanine dye features two nitrogen atoms, each part of a heterocyclic nucleus, connected by a polymethine chain.[1] One of the nitrogen atoms is quaternized, giving the molecule a positive charge that is delocalized across the chromophore.[1]

Cyanine dyes are broadly classified into three main groups based on the nature of the heterocyclic rings and their connection to the polymethine chain:

  • Streptocyanines (or open-chain cyanines): These have the general structure R₂N⁺=CH[CH=CH]n-NR₂.[1]

  • Hemicyanines: These have the structure Aryl=N⁺=CH[CH=CH]n-NR₂.[1]

  • Closed-chain cyanines: The nitrogen atoms are part of heterocyclic rings such as indole, benzoxazole, benzothiazole, or quinoline. This is the most common class used for protein labeling.

The properties of cyanine dyes can be further modified by the addition of functional groups. For example, sulfonation of the heterocyclic rings increases the water solubility of the dyes.[5]

Key Photophysical Properties

The utility of cyanine dyes in biomedical research stems from their excellent photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ).[1]

Table 1: Photophysical Properties of Common Cyanine Dyes

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Applications
Cy2489506150,000~0.12Green fluorescence imaging
Cy3550570150,000~0.15 - 0.3FRET, immunofluorescence, microarrays
Cy3.5581594150,000~0.2FRET, multicolor imaging
Cy5650670250,000~0.2 - 0.28Far-red imaging, FRET acceptor for Cy3
Cy5.5675694250,000~0.2In vivo imaging, NIR applications
Cy7747776250,000~0.1In vivo NIR imaging
Cy7.5788808223,000N/AIn vivo imaging, deep tissue penetration

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.[1]

Protein Labeling Chemistries

The covalent attachment of cyanine dyes to proteins is achieved through the reaction of a reactive group on the dye with a functional group on the protein. The most common protein functional groups targeted for labeling are the primary amines of lysine (B10760008) residues and the thiols of cysteine residues.

G Protein Labeling Chemistries for Cyanine Dyes cluster_protein Protein Functional Groups cluster_dye Cyanine Dye Reactive Groups Lysine (Amine) Lysine (Amine) NHS Ester NHS Ester Lysine (Amine)->NHS Ester Amide Bond Formation Cysteine (Thiol) Cysteine (Thiol) Maleimide (B117702) Maleimide Cysteine (Thiol)->Maleimide Thioether Bond Formation Unnatural Amino Acid Unnatural Amino Acid Azide (B81097)/Alkyne Azide/Alkyne Unnatural Amino Acid->Azide/Alkyne Click Chemistry

Figure 1. Common protein labeling strategies for cyanine dyes.

Amine-Reactive Labeling

The most common method for labeling proteins is through the reaction of an amine-reactive dye with the primary amines (-NH₂) found on the N-terminus and the side chains of lysine residues.[2] N-hydroxysuccinimidyl (NHS) esters are the most popular amine-reactive groups.[6] The reaction results in a stable amide bond.

Thiol-Reactive Labeling

Thiol-reactive dyes, such as those containing a maleimide group, specifically react with the sulfhydryl group (-SH) of cysteine residues.[7][8] This chemistry is particularly useful for site-specific labeling, as the number and location of cysteine residues can often be controlled through protein engineering. The reaction forms a stable thioether bond.[9]

Click Chemistry

Click chemistry refers to a group of reactions that are rapid, specific, and high-yielding.[10] For protein labeling, this often involves the introduction of an unnatural amino acid containing an azide or alkyne group into the protein of interest.[10][11] The protein is then reacted with a cyanine dye containing the complementary functional group (alkyne or azide, respectively) in a copper-catalyzed or strain-promoted cycloaddition reaction.[10][12]

Experimental Protocols

The following are generalized protocols for labeling proteins with cyanine dyes. It is important to optimize the reaction conditions, such as the dye-to-protein molar ratio, for each specific protein and dye pair.

G General Workflow for Protein Labeling with Cyanine Dyes Protein Preparation Protein Preparation Conjugation Reaction Conjugation Reaction Protein Preparation->Conjugation Reaction Dye Preparation Dye Preparation Dye Preparation->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization Characterization Purification->Characterization

Figure 2. A generalized workflow for protein labeling experiments.

Protocol for Amine-Reactive Labeling with NHS Esters

This protocol is optimized for labeling 10 mg of an IgG antibody but can be scaled.[2]

Materials:

  • Protein to be labeled

  • 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Cyanine dye NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve ~10 mg of the protein in 1 mL of 0.1 M sodium bicarbonate buffer.[2] The protein solution should be free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA).

  • Dye Preparation: Immediately before use, dissolve 1 mg of the cyanine dye NHS ester in 30 µL of anhydrous DMF or DMSO.[2]

  • Conjugation Reaction: While stirring or vortexing the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.

Protocol for Thiol-Reactive Labeling with Maleimides

This protocol is a typical procedure for labeling IgG antibodies.[9]

Materials:

  • Protein to be labeled

  • Buffer: PBS, Tris, or HEPES, pH 7.0-7.5

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Cyanine dye maleimide

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein at 50-100 µM in the reaction buffer.[7] If reduction of disulfide bonds is necessary, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[7][9]

  • Dye Preparation: Prepare a 10 mM stock solution of the cyanine dye maleimide in anhydrous DMSO.[9]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dye to the protein solution.[7] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Purify the labeled protein from unreacted dye as described for amine-reactive labeling.

  • Characterization: Determine the DOL as described above.

Protocol for Click Chemistry Labeling

This protocol describes a general procedure for labeling a protein containing an unnatural amino acid with a cyanine dye.

Materials:

  • Protein with an azide or alkyne group

  • Cyanine dye with the corresponding alkyne or azide group

  • For copper-catalyzed reactions: Copper(II) sulfate (B86663) (CuSO₄), a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)

  • For strain-promoted reactions: Cyanine dye with a strained alkyne (e.g., DBCO)

  • Purification column

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer.

  • Reaction Setup (Copper-Catalyzed): To the protein solution, add the cyanine dye, CuSO₄, ligand, and sodium ascorbate.[13]

  • Reaction Setup (Strain-Promoted): To the protein solution, add the cyanine dye with the strained alkyne.[13]

  • Conjugation Reaction: Incubate the reaction mixture for 1-4 hours at room temperature.

  • Purification: Purify the labeled protein as described previously.

  • Characterization: Determine the DOL.

Applications of Cyanine Dye-Labeled Proteins

Cyanine dye-labeled proteins are indispensable tools in a wide range of biological and biomedical research applications.

G Applications of Cyanine Dye-Labeled Proteins cluster_applications Applications Labeled Protein Labeled Protein Fluorescence Microscopy Fluorescence Microscopy Labeled Protein->Fluorescence Microscopy Cellular Localization Flow Cytometry Flow Cytometry Labeled Protein->Flow Cytometry Cell Population Analysis Immunoassays Immunoassays Labeled Protein->Immunoassays Protein Quantification In Vivo Imaging In Vivo Imaging Labeled Protein->In Vivo Imaging Disease Diagnosis & Drug Delivery

Figure 3. Key applications of proteins labeled with cyanine dyes.

  • Fluorescence Microscopy: Labeled antibodies are used to visualize the localization of specific proteins within cells and tissues.[4]

  • Flow Cytometry: Cyanine dye conjugates are used to identify and sort cell populations based on the expression of specific cell surface markers.[4]

  • Immunoassays: Techniques like ELISA and Western blotting utilize labeled antibodies for the detection and quantification of target proteins.

  • In Vivo Imaging: Near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, are used for deep-tissue imaging in small animals, enabling studies of disease progression and drug delivery.[14]

  • Förster Resonance Energy Transfer (FRET): Pairs of cyanine dyes, such as Cy3 and Cy5, are commonly used as donor-acceptor pairs in FRET-based assays to study protein-protein interactions and conformational changes.[]

Conclusion

Cyanine dyes are powerful and versatile tools for researchers in the life sciences and drug development.[1] Their tunable photophysical properties, high brightness, and suitability for covalent labeling of biomolecules have solidified their importance in a wide range of fluorescence-based applications.[1] By understanding the fundamental principles of their chemistry, photophysics, and application, and by following optimized experimental protocols, researchers can effectively harness the capabilities of cyanine dyes to generate high-quality, reproducible data.

References

In-Depth Technical Guide to CY7-SE: Solubility, Storage, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the use of CY7-Succinimidyl Ester (CY7-SE), a near-infrared (NIR) fluorescent dye. The content covers its solubility characteristics, optimal storage conditions, and detailed protocols for its application in bioconjugation.

Core Properties of CY7-SE

CY7-SE is a member of the cyanine (B1664457) dye family, characterized by a long polymethine chain between two nitrogen-containing heterocyclic moieties. This structure is responsible for its strong absorption and fluorescence in the NIR region of the electromagnetic spectrum. The succinimidyl ester (SE) functional group allows for the covalent labeling of primary amines on biomolecules, such as the N-terminus of proteins and the epsilon-amine of lysine (B10760008) residues, forming a stable amide bond.[1][2]

Spectral Properties
PropertyWavelength (nm)
Maximum Excitation (λex)~747 - 756
Maximum Emission (λem)~764 - 779

Note: The exact excitation and emission maxima can be influenced by the solvent and the nature of the conjugated biomolecule.

Solubility of CY7-SE Triethylamine (B128534)

The triethylamine salt of CY7-SE is commonly used to improve its solubility in organic solvents. It is crucial to use anhydrous solvents, as the succinimidyl ester group is susceptible to hydrolysis in the presence of water.

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)SolubleRecommended for preparing stock solutions. Use anhydrous DMSO.
Dimethylformamide (DMF)SolubleAnother suitable solvent for stock solutions. Ensure it is anhydrous and free of amine contaminants.
EthanolSolubleCan be used for certain applications.

For aqueous applications, it is recommended to first dissolve CY7-SE in a minimal amount of a compatible organic solvent like DMSO before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of proteins.

Storage and Stability

Proper storage of CY7-SE is critical to maintain its reactivity. The succinimidyl ester is moisture-sensitive and can hydrolyze over time, leading to a loss of labeling efficiency.

Solid Form
ConditionTemperatureDuration
Sealed, away from moisture and light-20°C≥ 4 years
In Solvent
SolventTemperatureDuration
Anhydrous DMSO or DMF-20°C1 month
Anhydrous DMSO or DMF-80°C6 months

Best Practices for Storage:

  • Upon receipt, store the vial at -20°C, desiccated and protected from light.

  • For solutions in organic solvents, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.

  • Solutions should be used as freshly as possible.

The stability of the NHS ester is also highly pH-dependent in aqueous solutions. Hydrolysis is significantly accelerated at higher pH values.

pHHalf-life of NHS Ester in Aqueous Solution
7.04-5 hours
8.01 hour
8.610 minutes

Experimental Protocols

Protein Labeling with CY7-SE

This protocol outlines the general procedure for conjugating CY7-SE to a protein.

Materials:

  • CY7-SE

  • Protein of interest

  • Anhydrous DMSO

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M phosphate (B84403) buffer, pH 7.2-7.4)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against a suitable amine-free buffer.

    • Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.

    • The optimal pH for the reaction is between 7.2 and 8.5. For many proteins, a pH of 8.3-8.5 is recommended to ensure the primary amines are deprotonated and reactive.[3]

  • CY7-SE Stock Solution Preparation:

    • Immediately before use, dissolve the CY7-SE in anhydrous DMSO to a concentration of 10 mM.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the CY7-SE stock solution. A molar excess of 5 to 20-fold of CY7-SE to the protein is a common starting point. The optimal ratio should be determined empirically for each protein.

    • Slowly add the calculated volume of the CY7-SE stock solution to the protein solution while gently stirring or vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation can improve conjugation efficiency.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added. For example, add Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the CY7-labeled protein.

Oligonucleotide Labeling with CY7-SE

This protocol is for labeling amino-modified oligonucleotides.

Materials:

  • CY7-SE

  • Amino-modified oligonucleotide

  • Anhydrous DMSO or DMF

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5

  • Size-exclusion chromatography or HPLC for purification

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amino-modified oligonucleotide in the reaction buffer.

  • CY7-SE Stock Solution Preparation:

    • Prepare a 20-40 mM solution of CY7-SE in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction:

    • A 10:1 to 20:1 molar ratio of dye to oligonucleotide is recommended as a starting point.[4]

    • Add the CY7-SE solution to the oligonucleotide solution.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide using reverse-phase HPLC or a suitable size-exclusion column to remove unreacted dye.[4]

Visualizations

Reaction Mechanism

The reaction of CY7-SE with a primary amine on a biomolecule proceeds via nucleophilic acyl substitution to form a stable amide bond.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products CY7_SE CY7-SE (Succinimidyl Ester) CY7_Conjugate CY7-Biomolecule Conjugate (Amide Bond) CY7_SE->CY7_Conjugate + Primary_Amine Primary Amine (on Biomolecule) R-NH₂ Primary_Amine->CY7_Conjugate Nucleophilic Attack NHS N-hydroxysuccinimide (Leaving Group) CY7_Conjugate->NHS Release of

Caption: Reaction of CY7-SE with a primary amine.

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling and purification process.

Protein_Labeling_Workflow Start Start Protein_Prep 1. Protein Preparation (Amine-free buffer, pH 8.3-8.5) Start->Protein_Prep Conjugation 3. Conjugation Reaction (1-2 hours at RT, in dark) Protein_Prep->Conjugation Dye_Prep 2. CY7-SE Stock Solution (10 mM in anhydrous DMSO) Dye_Prep->Conjugation Purification 4. Purification (Size-Exclusion Chromatography) Conjugation->Purification Labeled_Protein Purified CY7-Protein Conjugate Purification->Labeled_Protein

Caption: Workflow for CY7-SE protein conjugation.

In Vivo Imaging Experimental Workflow

CY7-labeled probes are frequently used for in vivo imaging studies.

InVivo_Imaging_Workflow Probe_Prep 1. Probe Preparation (CY7-Conjugate) Probe_Admin 3. Probe Administration (e.g., Intravenous Injection) Probe_Prep->Probe_Admin Animal_Model 2. Animal Model Preparation Animal_Model->Probe_Admin Image_Acq 4. Image Acquisition (NIR Fluorescence Imaging System) Probe_Admin->Image_Acq Data_Analysis 5. Data Analysis (Quantify Signal in Regions of Interest) Image_Acq->Data_Analysis Results Results Data_Analysis->Results

Caption: Workflow for in vivo imaging with a CY7-labeled probe.

Troubleshooting

Common issues in CY7-SE conjugation and their potential solutions are outlined below.

IssuePossible Cause(s)Recommended Solution(s)
Low Labeling Efficiency - Hydrolysis of CY7-SE.- Prepare CY7-SE solution immediately before use. Use anhydrous solvents.
- Suboptimal pH of the reaction buffer.- Ensure the pH is between 7.2 and 8.5 (optimally 8.3-8.5).
- Presence of primary amines in the buffer (e.g., Tris, glycine).- Perform buffer exchange into an amine-free buffer.
Protein Precipitation - High dye-to-protein ratio.- Optimize the molar ratio by performing trial reactions with lower ratios.
- High concentration of organic solvent.- Keep the volume of DMSO or DMF below 10% of the total reaction volume.
High Background Signal in Assays - Incomplete removal of unconjugated dye.- Ensure thorough purification of the conjugate.
- Non-specific binding of the labeled protein.- Optimize blocking and washing steps in your assay. Consider adding a non-ionic surfactant to buffers.

References

Basic principles of using CY7-SE for fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to CY7-SE and Near-Infrared (NIR) Fluorescence

CY7-SE (Sulfo-Cyanine7 Succinimidyl Ester) is a fluorescent dye belonging to the cyanine (B1664457) family, specifically designed for the labeling of biomolecules.[1] The "SE" in its name denotes a succinimidyl ester functional group, which readily reacts with primary amines on proteins, antibodies, and other molecules to form stable covalent bonds.[2] CY7 is characterized by its long-wavelength spectral properties, absorbing and emitting light in the near-infrared (NIR) region of the electromagnetic spectrum.[3]

The NIR window (typically 650-900 nm) offers significant advantages for biological imaging.[4] Biological tissues, including components like collagen, flavins, and hemoglobin, exhibit minimal autofluorescence and light absorption in this range.[5][6] Consequently, NIR dyes like CY7 enable deeper tissue penetration, reduced light scattering, and a significantly higher signal-to-noise ratio compared to dyes that operate in the visible spectrum.[6][7] These characteristics make CY7-SE an exceptional tool for sensitive applications, including in vivo animal imaging, deep-tissue microscopy, and multi-color fluorescence experiments where minimizing spectral overlap is crucial.[3][8]

Core Principles of CY7-SE

The utility of CY7-SE in fluorescence microscopy is dictated by its photophysical properties. Understanding these characteristics is essential for designing and optimizing imaging experiments.

Spectral Properties

CY7-SE is excited by light in the far-red region and emits fluorescence in the near-infrared spectrum. This large separation between excitation and emission, known as the Stokes shift, is advantageous for effectively separating the emission signal from the excitation light.

Data Presentation: Photophysical Properties of CY7-SE

PropertyValueReferences
Maximum Excitation Wavelength (λex)~750 nm[9][10]
Maximum Emission Wavelength (λem)~764-779 nm[9][11][12]
Molar Extinction Coefficient (ε)~200,000 - 240,600 M⁻¹cm⁻¹[10]
Quantum Yield (Φ)~0.3[9][13]
Reactive GroupSuccinimidyl Ester (SE)[9]
ReactivityPrimary amines[9]

Quantum Yield and Molar Extinction Coefficient

The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb photons) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). CY7 possesses a high molar extinction coefficient, contributing to its strong fluorescent signal.[3]

Experimental Protocols

The following sections provide detailed methodologies for the use of CY7-SE, from antibody conjugation to cellular imaging.

Protocol 1: Protein Labeling with CY7-SE

This protocol details the covalent attachment of CY7-SE to a protein, such as an IgG antibody, through amine chemistry. The goal is to create a stable, fluorescently labeled protein for use as a probe in imaging experiments.

Core Requirements:

  • Amine-Free Buffer: The protein must be in a buffer free of primary amines (e.g., Tris, glycine) which would compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice.[2][14]

  • Alkaline pH: The reaction is most efficient at a slightly alkaline pH of 8.5-9.5, which ensures that the primary amine groups on the protein are deprotonated and nucleophilic.[2]

  • Dye-to-Protein Ratio: The molar ratio of CY7-SE to the protein must be optimized. A ratio that is too low results in poor labeling, while an excessively high ratio can lead to protein precipitation or fluorescence quenching.[2][15] Typical starting ratios to test are between 5:1 and 20:1.[2][16]

Methodology:

  • Protein Preparation:

    • If necessary, perform a buffer exchange for your protein (e.g., IgG) into an amine-free buffer like PBS. This can be achieved via dialysis or with a desalting column.[2]

    • Adjust the protein concentration to 2-10 mg/mL. Higher protein concentrations generally improve labeling efficiency.[2][14]

    • Adjust the pH of the protein solution to 8.5 by adding a small volume of 1 M sodium bicarbonate.[14][16]

  • CY7-SE Stock Solution Preparation:

    • Immediately before use, dissolve the CY7-SE powder in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13][16] Vortex thoroughly to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Calculate the required volume of the CY7-SE stock solution to achieve the desired molar ratio.

    • Slowly add the CY7-SE solution to the protein solution while gently mixing.[14]

    • Incubate the reaction for 60 minutes at room temperature, protected from light. Gentle rotation during this time can enhance conjugation.[14][16]

  • Purification:

    • Remove unconjugated, free dye from the labeled protein conjugate. This is a critical step to reduce background signal.[17][18]

    • Use a size-exclusion chromatography column, such as a Sephadex G-25 column, to separate the larger protein conjugate from the smaller, unbound dye molecules.[14][16]

Visualization: CY7-SE Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Protein in Amine-Free Buffer (pH 8.5) C Combine & Incubate (1 hr, RT, Dark) A->C B Dissolve CY7-SE in DMSO B->C D Purify via Size-Exclusion Chromatography C->D E Characterize Conjugate (Degree of Labeling) D->E

Workflow for conjugating CY7-SE to a primary amine-containing protein.

Protocol 2: Characterization (Degree of Labeling)

After purification, it is important to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[19] This is calculated using absorbance spectroscopy.

Methodology:

  • Spectroscopy:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the maximum absorbance for most proteins.[20]

    • Measure the absorbance at the maximum absorbance of CY7, approximately 750 nm (Aₘₐₓ).[20]

  • Calculation:

    • The DOL is calculated using the Beer-Lambert law and a correction factor (CF₂₈₀) that accounts for the dye's absorbance at 280 nm.[17][20]

    • The formula is: DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF₂₈₀)) * ε_dye)

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[17]

      • ε_dye is the molar extinction coefficient of CY7-SE at its λₘₐₓ.[19]

      • CF₂₈₀ is the correction factor for CY7-SE (A₂₈₀ / Aₘₐₓ). For Sulfo-Cy7, this is approximately 0.04.[10]

    • For antibodies, an optimal DOL is typically between 2 and 10.[15][17]

Protocol 3: Immunofluorescence Imaging

This protocol provides a general workflow for using a CY7-SE-labeled antibody to stain cells for fluorescence microscopy.

Methodology:

  • Cell Preparation: Grow cells on coverslips, fix, and permeabilize them according to standard protocols appropriate for the target antigen.

  • Blocking: Incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: If performing indirect immunofluorescence, incubate with an unlabeled primary antibody specific to the target.

  • Secondary Antibody Incubation: Incubate with the CY7-SE labeled secondary antibody (or the labeled primary antibody for direct immunofluorescence).

  • Washing: Wash the cells multiple times with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.[13]

  • Imaging:

    • Use a fluorescence microscope equipped with appropriate filters for CY7.

    • Recommended excitation source: ~750 nm laser or filtered lamp.[13]

    • Recommended emission filter: 780-850 nm bandpass filter.[13]

Visualization: Immunofluorescence Staining Workflow

G A Prepare Cells (Fix & Permeabilize) B Block Non-Specific Binding A->B C Primary Antibody Incubation B->C D Wash C->D E CY7-SE Labeled Secondary Antibody D->E F Wash E->F G Mount & Image F->G

A generalized workflow for indirect immunofluorescence using a CY7-SE conjugate.

Advantages and Considerations

Visualization: The Near-Infrared Advantage

G cluster_visible Visible Spectrum cluster_nir Near-Infrared (NIR) Spectrum A High Autofluorescence C Limited Tissue Penetration A->C B High Light Scattering B->C D Low Autofluorescence F Deep Tissue Penetration D->F E Low Light Scattering E->F CY7 CY7-SE CY7->F Enables

Rationale for using NIR dyes like CY7-SE in biological imaging.

Key Advantages:

  • High Signal-to-Noise: The primary advantage is the significant reduction in background autofluorescence from biological samples, leading to clearer images and higher sensitivity.[3][7]

  • Deep Tissue Penetration: NIR light is absorbed and scattered less by tissue components, enabling imaging deeper into samples than is possible with visible light fluorophores.[6][7]

  • Multiplexing: The distinct spectral properties of CY7 allow it to be easily incorporated into multi-color imaging experiments with minimal spectral bleed-through from other common dyes.[3]

Potential Challenges:

  • Photostability: While cyanine dyes have good photostability, like all fluorophores, they are susceptible to photobleaching under intense or prolonged illumination.[6] Use of antifade reagents and minimizing exposure time is recommended.

  • Instrumentation: Imaging in the NIR spectrum requires a microscope equipped with a suitable laser or light source and a detector (camera) with high sensitivity in the NIR range.

References

The Core Principles of Near-Infrared (NIR) Dyes in Biological Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of near-infrared (NIR) dyes and their pivotal role in modern biological imaging. NIR fluorescence imaging has emerged as a powerful tool, offering significant advantages for in vivo and deep-tissue visualization due to the unique optical properties of biological tissues in the NIR window. This guide provides a comprehensive overview of NIR dye classes, their photophysical properties, detailed experimental protocols for their application, and insights into the biological pathways they help to elucidate.

Fundamentals of Near-Infrared Imaging

The utility of NIR dyes in biological imaging stems from the "NIR window" in biological tissues, typically spanning from 700 to 1700 nm.[1][2] Within this spectral range, the absorption and scattering of light by endogenous chromophores such as hemoglobin and water are significantly reduced, and tissue autofluorescence is minimal.[3][4] This leads to several key advantages for imaging:

  • Deep Tissue Penetration: Reduced light attenuation allows for the visualization of structures deeper within tissues compared to imaging with visible light.[1][3]

  • High Signal-to-Noise Ratio: The low background autofluorescence in the NIR region results in clearer images with higher contrast.[1]

  • Reduced Phototoxicity: The lower energy of NIR light minimizes damage to biological samples, making it ideal for longitudinal studies in living organisms.[1]

The NIR spectrum is often subdivided into two main regions:

  • NIR-I (700-900 nm): This range offers good tissue penetration and is compatible with readily available silicon-based detectors.[1]

  • NIR-II (900-1700 nm): Imaging in this window provides even deeper tissue penetration and higher spatial resolution due to further reduced scattering.[1]

Major Classes of Near-Infrared Dyes

Several classes of organic molecules have been developed and optimized for NIR imaging, each with distinct chemical structures and photophysical properties.

  • Cyanine (B1664457) Dyes: This is the most widely used class of NIR dyes, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties.[3][5] They generally exhibit high molar extinction coefficients, good fluorescence quantum yields, and tunable absorption/emission wavelengths by modifying the length of the polymethine chain.[3][5] However, some cyanine dyes can suffer from poor aqueous solubility and photostability.[5]

  • Phthalocyanine and Porphyrin Derivatives: These macrocyclic compounds can be chelated with various metal ions and exhibit strong absorption in the NIR region.[3][5] They are known for their excellent photostability and are often used in photodynamic therapy in addition to imaging.[5]

  • Squaraine Dyes: These dyes are characterized by a central squaric acid core and possess sharp, intense absorption and emission peaks in the NIR region.[3][5] They can be sensitive to their environment, which can be exploited for sensing applications, but may also exhibit chemical reactivity.[5]

  • BODIPY (Boron-Dipyrromethene) Analogues: While traditionally fluorescing in the visible spectrum, chemical modifications have extended the emission of BODIPY dyes into the NIR region.[4] They are known for their sharp spectra and high quantum yields.

Quantitative Properties of Common NIR Dyes

The selection of an appropriate NIR dye is critical for successful imaging experiments. The following tables summarize the key photophysical properties of several commercially available and widely used NIR dyes to facilitate comparison.

Dye NameClassExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Common Applications
Indocyanine Green (ICG) Cyanine~780~820~200,000~0.01 (in water)FDA-approved for clinical use; angiography, sentinel lymph node mapping.[6]
IRDye 800CW Cyanine~774~789~240,000~0.12 (conjugated to HSA)High brightness and photostability; in vivo imaging, western blotting, microscopy.[6][7]
Cy5 Cyanine~650~670>200,000~0.20Far-red dye often used as a precursor to longer wavelength cyanines; microscopy, flow cytometry.[4]
Cy5.5 Cyanine~678~694~250,000~0.23In vivo imaging, microarray analysis.[4]
Cy7 Cyanine~750~776~250,000~0.12Deep-tissue in vivo imaging.[4]
Alexa Fluor 750 Cyanine~755~777~270,000~0.12Bright and photostable; microscopy, in vivo imaging.[8]
Methylene Blue Thiazine~665~686~95,000LowFDA-approved; used in surgical guidance.[1]

Experimental Protocols

This section provides detailed methodologies for common applications of NIR dyes in biological imaging.

Protocol for NIR Dye-Antibody Conjugation

This protocol describes the labeling of an antibody with an NHS-ester functionalized NIR dye, such as IRDye 800CW NHS Ester.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • IRDye 800CW NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in the conjugation buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange to the conjugation buffer is necessary.

  • Dye Preparation: Immediately before use, dissolve the IRDye 800CW NHS Ester in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a calculated amount of the dissolved dye to the antibody solution. A molar dye-to-antibody ratio of 4:1 to 10:1 is a good starting point for optimization. Mix gently and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove unconjugated dye by applying the reaction mixture to an SEC column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody, which will elute in the void volume.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye). The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] where A_dye and A_280 are the absorbances at the dye and protein maximum, respectively, ε are the molar extinction coefficients, and CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

Protocol for Staining Live Cells with a NIR Membrane Dye

This protocol is for staining live cells with a lipophilic NIR dye that intercalates into the cell membrane.

Materials:

  • Live cells in culture

  • NIR cell labeling dye (e.g., a lipophilic carbocyanine dye)

  • Phosphate-Buffered Saline (PBS) or serum-free medium

  • Complete cell culture medium

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Preparation: Wash the cells once with warm (37°C) PBS or serum-free medium to remove serum proteins.

  • Cell Resuspension: Resuspend the cells at a concentration of up to 2.5 x 10⁸ cells/mL in warm PBS.

  • Dye Preparation: Dissolve the NIR cell labeling dye in warm PBS or the recommended buffer to the working concentration as per the manufacturer's instructions.

  • Staining: Add an equal volume of the dye solution to the cell suspension and mix immediately by gentle vortexing.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Dilute the cell suspension with 15-20 mL of complete medium or PBS containing 1% Fetal Bovine Serum (FBS). Wash the cells three times by centrifugation and resuspension to remove excess dye.

  • Imaging: Resuspend the final cell pellet in the desired medium for imaging. Observe the cells using a fluorescence microscope equipped with filters appropriate for the NIR dye's excitation and emission spectra.

Protocol for In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for non-invasive imaging of tumors in a mouse model using an antibody-NIR dye conjugate.

Materials:

  • Tumor-bearing mouse model

  • Antibody-NIR dye conjugate (e.g., targeting a tumor-specific antigen)

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection

Procedure:

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Injection: Inject the antibody-NIR dye conjugate intravenously (e.g., via the tail vein). The optimal dose will need to be determined empirically but typically ranges from 1 to 10 nmol of the conjugate per mouse.

  • Imaging: Acquire fluorescence images at various time points post-injection (e.g., 4, 24, 48, and 72 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues. Place the anesthetized mouse in the imaging system and use the appropriate excitation and emission filters for the specific NIR dye.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the conjugate.

Visualization of Biological Pathways and Experimental Workflows

Understanding the underlying biological mechanisms is crucial for the effective application of NIR dyes. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted in cancer imaging and a typical experimental workflow.

Signaling Pathways in Cancer Targeting

Many NIR imaging strategies for cancer involve conjugating the dye to an antibody that targets a specific receptor overexpressed on tumor cells. Binding of the antibody can block the receptor's signaling pathways, in addition to delivering the fluorescent payload for imaging.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Antibody Anti-EGFR Antibody (e.g., Cetuximab) -NIR Dye Antibody->EGFR Blocks

Caption: EGFR signaling pathway and inhibition by a targeted NIR dye conjugate.

HER2_Signaling_Pathway HER2 HER2 Heterodimerization Heterodimerization & Phosphorylation HER2->Heterodimerization HER3 HER3 HER3->Heterodimerization PI3K PI3K Heterodimerization->PI3K Activates MAPK_Pathway Ras/Raf/MEK/ERK Pathway Heterodimerization->MAPK_Pathway Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_Pathway->Proliferation Antibody Anti-HER2 Antibody (e.g., Trastuzumab) -NIR Dye Antibody->HER2 Blocks Dimerization

Caption: HER2 signaling pathway and inhibition by a targeted NIR dye conjugate.

Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect

In addition to active targeting with antibodies, NIR dyes, especially when conjugated to nanoparticles or large molecules, can accumulate in tumors passively through the Enhanced Permeability and Retention (EPR) effect.[5] This phenomenon arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[5]

EPR_Effect cluster_0 Blood Vessel cluster_1 Tissue Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) Normal_Tissue Normal Tissue (Functional Lymphatic Drainage) Normal_Vessel->Normal_Tissue No Extravasation Tumor_Vessel Tumor Vasculature (Leaky Endothelial Junctions) Tumor_Tissue Tumor Tissue (Impaired Lymphatic Drainage) Tumor_Vessel->Tumor_Tissue Extravasation (Enhanced Permeability) Tumor_Tissue->Tumor_Tissue Accumulation (Retention) NIR_Dye NIR Dye-Nanoparticle Conjugate NIR_Dye->Normal_Vessel Circulates NIR_Dye->Tumor_Vessel Circulates

Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.

Experimental Workflow for Targeted In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using a targeted NIR dye.

InVivo_Workflow Dye_Selection 1. NIR Dye Selection (& NHS-Ester Functionalization) Conjugation 3. Antibody-Dye Conjugation Dye_Selection->Conjugation Antibody_Selection 2. Target & Antibody Selection Antibody_Selection->Conjugation Purification 4. Purification & Characterization (DOL) Conjugation->Purification Injection 6. Intravenous Injection of Conjugate Purification->Injection Animal_Model 5. Tumor Model Establishment Animal_Model->Injection Imaging 7. In Vivo NIR Fluorescence Imaging Injection->Imaging Analysis 8. Image Analysis (Tumor-to-Background Ratio) Imaging->Analysis ExVivo 9. Ex Vivo Biodistribution (Optional) Imaging->ExVivo

Caption: A typical experimental workflow for targeted in vivo NIR imaging.

Conclusion and Future Outlook

Near-infrared dyes have become indispensable tools in biological imaging, enabling researchers to visualize complex biological processes in real-time and with high sensitivity. The continued development of novel NIR dyes with improved photophysical properties, such as higher quantum yields, greater photostability, and emission further into the NIR-II window, will undoubtedly push the boundaries of deep-tissue imaging. Furthermore, the design of "smart" NIR probes that can be activated by specific enzymes or microenvironmental conditions within diseased tissues holds immense promise for early disease detection and personalized medicine. As imaging technologies and our understanding of NIR dye chemistry advance, the applications of these powerful molecules in research, diagnostics, and drug development will continue to expand.

References

Methodological & Application

CY7-SE triethylamine protein labeling protocol for beginners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Cyanine 7 succinimidyl ester (CY7-SE). This near-infrared (NIR) fluorescent dye is an invaluable tool for a variety of research applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, owing to its deep tissue penetration and minimal autofluorescence. The protocol is designed for beginners, with step-by-step instructions for optimal and reproducible results.

The labeling chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester functional group of CY7-SE with primary amines (–NH2) on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the protein. The efficiency of the labeling reaction is dependent on several factors, including pH, protein concentration, and the molar ratio of dye to protein. While the query mentioned triethylamine, standard protocols for succinimidyl ester-based labeling typically utilize sodium bicarbonate or borate (B1201080) buffers to achieve the optimal pH for the reaction. Triethylamine, a volatile organic base, can also be used to adjust the pH of the reaction buffer, but bicarbonate and borate buffers are more commonly employed for their stability and ease of use in aqueous solutions.

Materials and Reagents

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • CY7-SE (Succinimidyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0 (or 50 mM Sodium Borate, pH 8.5)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Experimental Protocols

Preparation of Protein Solution
  • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., bovine serum albumin, gelatin, or free amino acids), as these will compete with the protein for reaction with the CY7-SE dye.[1] If necessary, perform a buffer exchange into an amine-free buffer such as PBS.

  • Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[2][3] Protein concentrations below 2 mg/mL will result in lower labeling efficiency.[2][3]

  • Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-9.0) to the protein solution to raise the pH to the optimal range for the labeling reaction.[1]

Preparation of CY7-SE Stock Solution
  • Allow the vial of CY7-SE to warm to room temperature before opening to prevent moisture condensation.

  • Add anhydrous DMSO to the vial to prepare a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.

  • This stock solution should be prepared fresh for each labeling experiment. If storage is necessary, aliquot and store at -20°C, protected from light and moisture.

Protein Labeling Reaction
  • Calculate the required volume of the 10 mM CY7-SE stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10:1 to 15:1 molar ratio of dye to protein is recommended.[3] This ratio may need to be optimized for your specific protein.

  • While gently vortexing the protein solution, add the calculated volume of CY7-SE stock solution in a dropwise manner.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle stirring or rocking during incubation can enhance labeling efficiency.

Quenching the Reaction (Optional)
  • To stop the labeling reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature. This step is optional as any unreacted dye will be removed during the purification step.

Purification of the Labeled Protein
  • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with PBS (pH 7.2-7.4).

  • Load the reaction mixture onto the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will elute first, appearing as a colored band, followed by the smaller, unconjugated dye molecules.

  • Collect the fractions containing the labeled protein.

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and reproducibility of your experiments.

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength for CY7 (~750 nm, Amax).

  • Calculate the protein concentration and the DOL using the following equations:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Dye Concentration (M) = Amax / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 of free dye / Amax of free dye). For a CY7 bis-succinimidyl ester, a correction factor of 0.036 has been reported.[4]

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • ε_dye is the molar extinction coefficient of CY7 at its absorbance maximum. For CY7, this is approximately 250,000 cm⁻¹M⁻¹.[4]

Data Presentation

ParameterRecommended Value/RangeReference
Protein Concentration 2 - 10 mg/mL[2][3]
Reaction Buffer pH 8.3 - 9.0[1]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)[3]
Incubation Time 1 hour[2]
Incubation Temperature Room Temperature[2]
CY7 Extinction Coefficient (ε_dye) ~250,000 cm⁻¹M⁻¹[4]
CY7 A280 Correction Factor (CF) ~0.036[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep 1. Prepare Protein Solution (Amine-free buffer, 2-10 mg/mL, pH 8.3-9.0) reaction 3. Mix Protein and CY7-SE (Target Molar Ratio) protein_prep->reaction dye_prep 2. Prepare CY7-SE Stock (10 mM in anhydrous DMSO) dye_prep->reaction incubation 4. Incubate (1 hour, RT, dark) reaction->incubation purification 5. Purify Conjugate (Gel Filtration) incubation->purification analysis 6. Determine DOL (Spectrophotometry) purification->analysis

Caption: Experimental workflow for protein labeling with CY7-SE.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH2 (Primary Amine) conjugate Protein-NH-CO-CY7 (Stable Amide Bond) protein->conjugate + cy7se CY7-SE (Succinimidyl Ester) cy7se->conjugate nhs NHS (Byproduct)

Caption: Reaction mechanism of CY7-SE with a primary amine on a protein.

References

Application Notes and Protocols for Determining Dye-to-Protein Ratio of CY7-SE Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of proteins with near-infrared (NIR) fluorescent dyes, such as Cyanine7 succinimidyl ester (CY7-SE), is a critical technique in the development of targeted imaging agents and therapeutics. The degree of labeling (DOL), or dye-to-protein ratio, is a crucial quality control parameter that ensures the consistency and efficacy of the final conjugate. An optimal DOL provides a strong fluorescent signal without compromising the biological activity of the protein. This document provides a detailed protocol for labeling proteins with CY7-SE, purifying the conjugate, and accurately calculating the dye-to-protein ratio.

Principle of CY7-SE Labeling

CY7-SE is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety of CY7 reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein, to form a stable amide bond. This reaction is most efficient at a slightly basic pH (8.5 - 9.5).

Quantitative Data for DOL Calculation

Accurate calculation of the dye-to-protein ratio relies on several key quantitative parameters. These are summarized in the table below.

ParameterSymbolValueReference
Molar Extinction Coefficient of CY7ε_dye_199,000 M⁻¹cm⁻¹[1]
Maximum Absorbance of CY7λ_max~750 nm[2]
Correction Factor for CY7 at 280 nmCF₂₈₀0.029[3]
Molar Extinction Coefficient of IgGε_protein210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of BSAε_protein_43,824 M⁻¹cm⁻¹

Note: The molar extinction coefficient of the protein will vary depending on its amino acid composition. The values for IgG and BSA are provided as common examples.

Experimental Protocols

Protocol 1: Protein Preparation
  • Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. This can be achieved by dialysis or using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the amine-free buffer.[4] Protein concentration can be determined by measuring the absorbance at 280 nm.

  • pH Adjustment: For optimal labeling, the pH of the protein solution should be between 8.5 and 9.5.[4] This can be achieved by adding 1/10th of the protein solution volume of a 1 M sodium bicarbonate buffer (pH 9.0).

Protocol 2: CY7-SE Solution Preparation
  • Immediately before use, dissolve the CY7-SE in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Vortex the solution to ensure the dye is completely dissolved.

Protocol 3: Conjugation Reaction
  • Calculate Molar Ratio: Determine the desired molar ratio of dye to protein. A common starting point is a 10:1 to 20:1 molar ratio of CY7-SE to protein.[2]

  • Mixing: Slowly add the calculated volume of the CY7-SE solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light, with gentle shaking.[4][5]

Protocol 4: Purification of the Conjugate
  • Column Preparation: Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with PBS (pH 7.2-7.4).

  • Sample Loading: Load the reaction mixture onto the top of the column.

  • Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the CY7-protein conjugate, as it is larger and passes through the column more quickly. The smaller, unconjugated CY7 dye will elute later.

  • Fraction Collection: Collect the fractions containing the purified conjugate.

Protocol 5: Calculation of Dye-to-Protein Ratio (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of CY7 (~750 nm, A_max).

    • If the absorbance is greater than 2.0, dilute the sample with a known volume of PBS and re-measure. Remember to account for the dilution factor in the calculations.

  • Calculations:

    • Molar Concentration of the Dye: [Dye] = A_max / (ε_dye_ × path length)

    • Corrected Protein Absorbance: A_protein_ = A₂₈₀ - (A_max × CF₂₈₀)

    • Molar Concentration of the Protein: [Protein] = A_protein_ / (ε_protein_ × path length)

    • Dye-to-Protein Ratio (DOL): DOL = [Dye] / [Protein]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein_Preparation Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix and Incubate) Protein_Preparation->Conjugation CY7_SE_Preparation CY7-SE Preparation (Dissolve in DMSO) CY7_SE_Preparation->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Measurement Spectrophotometric Measurement (A280 and Amax) Purification->Measurement Calculation DOL Calculation Measurement->Calculation

Caption: Experimental workflow for CY7-SE protein labeling and DOL calculation.

Chemical Reaction of CY7-SE Labeling

Caption: Reaction of CY7-SE with a primary amine on a protein.

References

Application Notes: CY7-SE Triethylamine for Labeling Oligonucleotides and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CY7-SE (Sulfo-Cyanine7 succinimidyl ester) triethylamine (B128534) is a near-infrared (NIR) fluorescent dye widely used for the covalent labeling of biomolecules.[1][2][3] As a member of the cyanine (B1664457) dye family, CY7 possesses a long emission wavelength in the NIR spectrum (~774-779 nm), which is advantageous for biological applications.[1][4] This spectral region, often called the "NIR window," minimizes interference from tissue autofluorescence and light absorption by biological components like hemoglobin, allowing for deeper tissue penetration and a significantly improved signal-to-noise ratio in imaging experiments.[1][5][6]

The CY7-SE variant contains an N-hydroxysuccinimide (NHS) ester functional group, which is highly reactive toward primary aliphatic amines (-NH2).[4][7] This reactivity makes it an ideal reagent for labeling primary amines present in oligonucleotides and peptides, forming a stable amide bond.[7][8][9] The triethylamine salt form of CY7-SE is a common formulation. Triethylamine, a tertiary amine base, is often used in the labeling reaction to facilitate the coupling process, particularly in organic solvents.[10][11][12] These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the effective use of CY7-SE for labeling oligonucleotides and peptides.

Data Presentation

Quantitative Data Summary

The key photophysical and chemical properties of CY7 are summarized below. These values can vary slightly based on the manufacturer and experimental conditions.

Table 1: Spectral and Chemical Properties of CY7

Parameter Value Reference
Maximum Excitation Wavelength (λex) ~747 - 756 nm [1][4][5]
Maximum Emission Wavelength (λem) ~774 - 779 nm [1][4][5]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [1]
Reactive Group N-hydroxysuccinimide (NHS) Ester [4][5]
Reactivity Primary Amines [7][8][12]
Solubility Soluble in DMF, DMSO [4][5]
Storage Temperature -20°C [4]

| Stability | ≥ 4 years (as powder at -20°C) |[4] |

Table 2: Recommended Parameters for CY7 Labeling Reactions

Parameter Oligonucleotide Labeling Peptide Labeling Reference
Biomolecule Requirement Primary amine modification (e.g., 5' or 3' amino-modifier) N-terminal primary amine or Lysine (B10760008) residue(s) [1][12][13]
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer 0.1 M Sodium Bicarbonate or PBS [14]
Optimal Reaction pH 8.3 - 8.5 8.3 - 8.5 [12][14][15]
CY7-SE Stock Solvent Anhydrous DMF or DMSO Anhydrous DMF or DMSO [5][8][10]
Molar Excess of CY7-SE 5-20 fold 10-20 fold [1]
Reaction Temperature Room Temperature (or 4°C) Room Temperature (or 4°C) [1][16]
Reaction Time 2-4 hours (or overnight at 4°C) 2 hours to overnight [1][14][16]

| Purification Method | Reverse-Phase HPLC, Gel Filtration, Ethanol Precipitation | Reverse-Phase HPLC, Size Exclusion Chromatography |[1][17][18][19] |

Experimental Protocols

Signaling Pathways and Experimental Workflows

The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester of CY7, resulting in a stable amide linkage and the release of N-hydroxysuccinimide.

cluster_reactants Reactants cluster_products Products Oligo/Peptide-NH2 Amine-Modified Oligonucleotide or Peptide (R-NH₂) Labeled_Product CY7-Labeled Oligo/Peptide (Stable Amide Bond) Oligo/Peptide-NH2->Labeled_Product Nucleophilic Attack CY7_SE CY7-SE CY7_SE->Labeled_Product NHS N-hydroxysuccinimide (Byproduct) CY7_SE->NHS Release of Leaving Group Base Triethylamine (Base) Base->Oligo/Peptide-NH2 Deprotonates Amine

Caption: CY7-SE NHS ester reaction with a primary amine.

Protocol 1: Labeling of Amino-Modified Oligonucleotides

This protocol details the covalent attachment of CY7-SE to an oligonucleotide containing a primary amine modification.[1]

1. Materials and Reagents

  • Amino-modified oligonucleotide (lyophilized)

  • CY7-SE triethylamine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Nuclease-free water

  • Purification system (e.g., RP-HPLC)

2. Reagent Preparation

  • Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer to a final concentration of 0.3 to 0.8 mM.

  • CY7-SE Stock Solution: Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of ~10-20 mM.[1][20] The dye is sensitive to moisture, so fresh preparation is crucial.[20]

3. Labeling Reaction Procedure

  • In a microcentrifuge tube, combine the oligonucleotide solution and the CY7-SE stock solution. Aim for a 5 to 20-fold molar excess of the CY7-SE dye over the oligonucleotide.[1]

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[1] Protect the tube from light by wrapping it in aluminum foil.[1]

4. Purification of CY7-Labeled Oligonucleotide Purification is critical to remove unreacted dye and unlabeled oligonucleotides.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.[1][18]

  • HPLC Setup: Use a C18 column.

  • Mobile Phases:

    • Mobile Phase A: Aqueous buffer (e.g., 0.1 M TEAA, pH 7.0)

    • Mobile Phase B: Acetonitrile

  • Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95%) over 20-30 minutes.[1]

  • Detection: Monitor elution at two wavelengths: 260 nm (for the oligonucleotide) and ~750 nm (for the CY7 dye).[1]

  • Fraction Collection:

    • The first peak to elute is typically the free, unreacted CY7 dye (absorbs at ~750 nm only).[1]

    • The desired CY7-labeled oligonucleotide will elute later and should show absorbance at both 260 nm and ~750 nm.[1]

    • Unlabeled oligonucleotide will absorb only at 260 nm and elutes slightly before the labeled product.[1]

    • Collect the fractions corresponding to the dual-absorbing peak.[1]

5. Post-Purification and Storage

  • Lyophilize the collected fractions to obtain the purified, labeled oligonucleotide as a dry pellet.[1]

  • Resuspend the pellet in nuclease-free water or a suitable buffer.

  • Store the labeled oligonucleotide at -20°C, protected from light. Properly stored, it should be stable for at least 6 months.[21]

A 1. Prepare Reagents - Dissolve Amino-Oligo in Bicarbonate Buffer (pH 8.5) - Dissolve CY7-SE in anhydrous DMSO/DMF B 2. Labeling Reaction - Mix Oligo and CY7-SE (20:1 molar excess) - Incubate 2-4h at RT (in dark) A->B Combine C 3. Purification via RP-HPLC - Inject reaction mixture onto C18 column - Monitor at 260 nm and 750 nm B->C Purify D 4. Fraction Collection - Collect peaks absorbing at both wavelengths C->D Identify E 5. Final Product - Lyophilize collected fractions - Resuspend and store at -20°C D->E Process

Caption: Workflow for labeling oligonucleotides with CY7-SE.

Protocol 2: Labeling of Peptides

This protocol describes the labeling of peptides containing primary amines (N-terminus or lysine side chains) with CY7-SE.[9][13]

1. Materials and Reagents

  • Peptide with at least one primary amine

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.4-8.5)

  • Purification supplies (e.g., size exclusion chromatography column like Sephadex G-25, or HPLC system)

2. Reagent Preparation

  • Peptide Solution: Dissolve the peptide in the chosen reaction buffer to a concentration of 2-10 mg/mL.[20][22] Ensure the buffer is free of other primary amines (e.g., Tris).[7][16]

  • CY7-SE Stock Solution: Immediately before use, dissolve CY7-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[20]

3. Labeling Reaction Procedure

  • Slowly add the CY7-SE solution to the peptide solution while stirring. A 10-20 fold molar excess of dye is recommended.

  • Incubate the reaction for at least 2 hours at room temperature or overnight at 4°C, protected from light.[14]

4. Purification of CY7-Labeled Peptide

  • Size Exclusion Chromatography (e.g., Sephadex G-25): This method separates the larger labeled peptide from the smaller, unreacted dye molecules.[22]

    • Prepare the column according to the manufacturer's instructions.[22]

    • Load the reaction mixture onto the column.[22]

    • Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).[22]

    • The labeled peptide will elute first in the colored fractions. The free dye will elute later.

  • Reverse-Phase HPLC: For higher purity, RP-HPLC can be used, similar to the protocol for oligonucleotides, but with a gradient optimized for the specific peptide.[10][19]

5. Characterization and Storage

  • Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified conjugate at ~280 nm (for the peptide, if it contains Trp or Tyr) and at ~750 nm (for CY7).[5]

  • Store the purified, labeled peptide in a suitable buffer at -20°C or -80°C, protected from light.

A 1. Prepare Reagents - Dissolve Peptide in amine-free buffer (pH 8.5) - Dissolve CY7-SE in anhydrous DMSO/DMF B 2. Labeling Reaction - Add CY7-SE to peptide solution - Incubate for 2h to overnight at RT (in dark) A->B Combine C 3. Purification - Size Exclusion Chromatography (e.g., G-25) or RP-HPLC B->C Purify D 4. Characterization & Storage - Measure Absorbance (280nm & 750nm) for DOL - Store at -20°C C->D Analyze

Caption: Workflow for labeling peptides with CY7-SE.

References

Application Notes and Protocols for Western Blotting with CY7-SE Labeled Secondary Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Cyanine7 (Cy7) succinimidyl ester (SE) labeled secondary antibodies in quantitative Western blotting. Cy7 is a near-infrared (NIR) fluorescent dye that offers significant advantages for sensitive and quantitative protein detection.

Introduction to Western Blotting with Cy7

Fluorescent Western blotting has emerged as a powerful technique for the accurate quantification of protein expression.[1] Unlike traditional chemiluminescent methods which are semi-quantitative, the signal generated from fluorophore-conjugated antibodies is directly proportional to the amount of target protein.[2][3] Cy7, a member of the cyanine (B1664457) dye family, operates in the near-infrared (NIR) spectrum (approximately 750-800 nm).[4][5] This spectral range is particularly advantageous for Western blotting due to minimal autofluorescence from biological samples and blotting membranes, leading to a high signal-to-noise ratio.[4][6]

The use of Cy7-labeled secondary antibodies enables sensitive detection and is well-suited for multiplex Western blotting, allowing for the simultaneous detection of multiple proteins on the same blot.[7][8] This capability is especially useful for analyzing signaling pathways, where the phosphorylation status of a protein is compared to its total expression level.[5][7]

Key Advantages of Cy7 in Western Blotting:

  • High Signal-to-Noise Ratio: The NIR spectrum minimizes background fluorescence from membranes and biological molecules.[4][6]

  • Quantitative Analysis: The fluorescent signal is stable and directly proportional to the amount of protein, enabling accurate quantification over a wide dynamic range.[2][9]

  • Multiplexing Capability: The distinct spectral properties of Cy7 allow for its use in multi-color detection schemes with other fluorophores.[7][8]

  • Deep Tissue Penetration (for in vivo imaging): While not directly applicable to Western blotting, this property highlights the utility of Cy7 in broader research applications.[4]

Quantitative Data Summary

Table 1: Photophysical Properties of Cy7 Dye
PropertyTypical ValueReference(s)
Excitation Maximum (λex)~750 nm[6]
Emission Maximum (λem)~773 nm[6]
Molar Extinction Coefficient> 200,000 cm⁻¹M⁻¹[6]
Quantum YieldVariable, generally lower than Cy5[6]
PhotostabilityLower than other cyanine dyes like Cy5[4][6]
Table 2: Recommended Antibody Dilutions for Fluorescent Western Blotting
AntibodyRecommended Starting Dilution RangeNotes
Primary Antibody1:250 - 1:4000 (0.2 to 5.0 µg/ml)Optimal dilution must be determined empirically for each antibody and target.[10]
Cy7-SE Labeled Secondary Antibody1:10,000 - 1:200,000Higher dilutions often lead to lower background.[11] Start with 1:20,000 and optimize.

Experimental Protocols

General Western Blotting Protocol with Cy7-SE Labeled Secondary Antibody

This protocol outlines the key steps for performing a fluorescent Western blot using a Cy7-SE labeled secondary antibody.

Materials:

  • Protein samples

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system

  • Nitrocellulose or low-fluorescence PVDF membrane

  • Blocking buffer (e.g., 3-5% BSA or non-fat dry milk in TBST)

  • Primary antibody specific to the protein of interest

  • Cy7-SE labeled secondary antibody

  • Tris-buffered saline with Tween 20 (TBST)

  • Fluorescent imaging system with NIR detection capabilities

Procedure:

  • Protein Separation and Transfer:

    • Separate protein lysates (20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or low-fluorescence PVDF membrane.

  • Membrane Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Cy7-SE labeled secondary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation. Protect the membrane from light from this point forward to prevent photobleaching of the Cy7 dye.

  • Final Washes:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Perform a final rinse with TBS (without Tween 20) to remove any residual detergent.

  • Imaging and Data Analysis:

    • Image the blot using a digital imaging system equipped with appropriate lasers and filters for Cy7 detection (Excitation: ~750 nm, Emission: ~770 nm).

    • Quantify the band intensities using appropriate image analysis software. Normalize the signal of the protein of interest to a loading control.

G cluster_0 Gel Electrophoresis & Transfer cluster_1 Immunodetection cluster_2 Analysis Protein Lysate Protein Lysate SDS-PAGE SDS-PAGE Protein Lysate->SDS-PAGE Separate Proteins Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Electrotransfer Blocking Blocking Transfer to Membrane->Blocking 1 hr, RT Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Overnight, 4°C Washing (3x) Washing (3x) Primary Ab Incubation->Washing (3x) TBST Secondary Ab (Cy7) Incubation Secondary Ab (Cy7) Incubation Washing (3x)->Secondary Ab (Cy7) Incubation 1 hr, RT (Protect from light) Final Washes (3x) Final Washes (3x) Secondary Ab (Cy7) Incubation->Final Washes (3x) TBST Imaging Imaging Final Washes (3x)->Imaging NIR Scanner Data Quantification Data Quantification Imaging->Data Quantification Image Analysis Software

Caption: General workflow for Western blotting with Cy7-labeled secondary antibodies.

Application Example: Analysis of the MAPK/ERK Signaling Pathway

This protocol provides a specific application of using Cy7-labeled secondary antibodies for the multiplex detection of total and phosphorylated ERK1/2 in the MAPK/ERK signaling pathway.

Background: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival.[2] Western blotting is commonly used to assess the activation of this pathway by measuring the phosphorylation of key proteins like MEK and ERK.[2][5]

Multiplex Protocol:

  • Follow the general Western blotting protocol (steps 1-2) as described above.

  • Primary Antibody Incubation:

    • Incubate the membrane overnight at 4°C in a solution containing both a rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody and a mouse anti-total ERK1/2 antibody, each diluted in blocking buffer at their predetermined optimal concentrations.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane for 1 hour at room temperature (protected from light) in a solution containing both a Cy7-conjugated anti-rabbit IgG secondary antibody and a secondary antibody conjugated to a different fluorophore (e.g., a Cy5-conjugated anti-mouse IgG) for detecting total ERK.

  • Final Washes and Imaging:

    • Wash the membrane as described in the general protocol.

    • Image the blot using a fluorescent imaging system capable of detecting both Cy7 and the other chosen fluorophore in their respective channels.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total ERK. The ratio of phosphorylated ERK to total ERK provides a normalized measure of pathway activation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase binds Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK1/2 MEK1/2 Raf->MEK1/2 phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors activates Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival regulates

Caption: Simplified MAPK/ERK signaling pathway, a common target for Western blot analysis.

References

CY7-SE Triethylamine in Multi-Color Fluorescence Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7 (Cy7) succinimidyl ester (SE) triethylamine (B128534) is a near-infrared (NIR) fluorescent dye highly valued in multi-color fluorescence imaging.[1][2] Its fluorescence emission in the NIR spectrum (typically with an excitation maximum around 750 nm and an emission maximum around 775 nm) allows for deep tissue penetration with minimal autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1][3][4][5][6] This makes CY7-SE an ideal candidate for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[2] The succinimidyl ester functional group readily reacts with primary amines on proteins, such as antibodies and peptides, to form stable covalent bonds, enabling targeted imaging of biological molecules and processes.[7][8]

Physicochemical and Spectroscopic Properties

The performance of CY7-SE in fluorescence imaging is dictated by its key spectroscopic properties. These characteristics are essential for designing experiments and selecting appropriate instrumentation.

PropertyValueReferences
Maximum Excitation Wavelength (λex)~743 - 756 nm[1][2][4][9][10]
Maximum Emission Wavelength (λem)~764 - 800 nm[1][2][4][5][9][10][11]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[2][4][5][8][10]
Quantum Yield (Φ)~0.28 - 0.3 (in organic solvents)[4][5]
Stokes Shift~25 nm[2]
SolubilitySoluble in DMSO, DMF, and acetonitrile[5][9][10]

Key Applications in Multi-Color Fluorescence Imaging

CY7-SE's distinct spectral properties make it a versatile tool for a range of imaging applications:

  • In Vivo Imaging : As the most prominent application, Cy7-conjugated probes enable non-invasive, real-time tracking of biological processes in living animals.[2] The deep tissue penetration of NIR light is superior for imaging internal organs and tumors compared to dyes with shorter wavelengths.[2][6] This is crucial for pharmacokinetic studies, monitoring drug distribution, and visualizing tumor masses.[1][2]

  • Fluorescence Microscopy : In techniques like confocal microscopy, CY7 minimizes background interference from cellular autofluorescence.[1][2] This is particularly advantageous for multi-color experiments where minimizing spectral overlap is critical.[1][2]

  • Flow Cytometry : CY7 and its tandem conjugates are widely used in multi-color flow cytometry panels.[1][2] Its emission is well-separated from many common fluorophores, simplifying compensation and allowing for the identification of specific cell populations.[1][2]

  • Immunoassays : CY7-labeled antibodies are utilized in various immunoassays, including Western blotting, ELISA, and immunohistochemistry, allowing for multiplexed detection of multiple targets.[1]

Experimental Protocols

Protocol 1: Labeling of Antibodies with CY7-SE (NHS Ester)

This protocol provides a general methodology for the covalent conjugation of CY7-SE to primary amines (e.g., lysine (B10760008) residues) on an antibody.[4][8]

Materials:

  • Purified antibody (2-10 mg/mL in amine-free buffer like PBS)[7][8][12]

  • CY7-SE (NHS ester)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]

  • Conjugation Buffer: 1 M sodium bicarbonate, pH 8.5-9.5[7][13]

  • Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[13]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[4][12]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the antibody must be dialyzed against PBS.[7][12]

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[7][8][12]

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding the conjugation buffer (1 M sodium bicarbonate).[7][12][13]

  • CY7-SE Stock Solution Preparation:

    • Immediately before use, dissolve the CY7-SE in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Mix well by vortexing or pipetting.[14]

  • Conjugation Reaction:

    • Calculate the required volume of the CY7-SE stock solution to achieve the desired dye-to-protein molar ratio. Starting ratios of 5:1, 10:1, 15:1, and 20:1 are recommended for optimization.[3][8]

    • Slowly add the calculated volume of the CY7-SE stock solution to the antibody solution while gently vortexing.[13]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with continuous gentle mixing.[4][5]

  • Purification of the Conjugate:

    • Separate the CY7-labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4][12]

    • Apply the reaction mixture to the top of the column and elute with PBS.[3][8]

    • The first colored fraction to elute will be the CY7-protein conjugate. The smaller, unconjugated dye will elute later.[3][8] Collect the fractions containing the labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.[14] The optimal DOS for most antibodies is between 2 and 10.[14][15]

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[3]

    • Calculate the DOS using the Beer-Lambert law and correction factors for the dye's absorbance at 280 nm.[8]

  • Storage:

    • Store the purified CY7-conjugated antibody at 4°C for short-term use (up to two months in the presence of 2 mM sodium azide) and protected from light.[4][13]

    • For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store in single-use aliquots at -20°C or -80°C.[4][8]

Protocol 2: Cellular Imaging with CY7-Conjugated Antibodies

This protocol outlines the steps for staining fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips or imaging plates

  • PBS

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional, for intracellular targets): 0.1-0.5% Triton X-100 in PBS

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS

  • CY7-conjugated antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash cells three times with PBS.[4]

  • Fixation: Incubate cells with 4% PFA for 15-20 minutes at room temperature.[4]

  • Washing: Wash cells three times with PBS.[4]

  • (Optional) Permeabilization: If targeting an intracellular protein, incubate with permeabilization buffer for 10 minutes.

  • Blocking: Incubate cells with blocking buffer for 30-60 minutes to reduce non-specific binding.[4]

  • Antibody Staining: Dilute the CY7-conjugated antibody to its optimal concentration in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Washing: Wash cells three times with PBS for 5 minutes each.[4]

  • Mounting: Mount the coverslip onto a microscope slide with antifade mounting medium.[4]

  • Imaging: Image using a fluorescence microscope with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[4]

Protocol 3: In Vivo Fluorescence Imaging in Mice

This protocol provides a general guideline for in vivo imaging using a CY7-labeled probe.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • CY7-labeled probe (e.g., antibody, peptide)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Probe Administration: Administer the CY7-labeled probe via the desired route (e.g., intravenous injection). The optimal dose should be determined empirically for each probe.[4][6][16]

  • Anesthesia: Anesthetize the animal during imaging.[10]

  • Image Acquisition: Acquire fluorescence images at various time points post-injection to determine the optimal window for target accumulation and clearance of non-specific signal.[4][17] Use an appropriate excitation light source (~750 nm) and an emission filter (780-850 nm).[4][6]

  • Data Analysis: Overlay the fluorescence image onto a white-light image for anatomical reference. Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe biodistribution.[4]

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody Antibody in Amine-Free Buffer pH_Adjust Adjust pH to 8.5-9.5 Antibody->pH_Adjust 1 M NaHCO3 Mix Mix Antibody and CY7-SE pH_Adjust->Mix CY7_Prep Prepare 10 mM CY7-SE in DMSO/DMF CY7_Prep->Mix Optimized Molar Ratio Incubate Incubate 1-2h at RT (Protect from Light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Store Store Conjugate at 4°C or -20°C Purify->Store Signaling_Pathway_Visualization cluster_cell Cell Membrane Receptor Cell Surface Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Microscope Fluorescence Microscope (NIR Detection) Receptor->Microscope Fluorescence Signal CY7_Antibody CY7-Labeled Antibody CY7_Antibody->Receptor Binding

References

Troubleshooting & Optimization

How to troubleshoot low CY7-SE labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CY7-SE Labeling

This guide provides detailed troubleshooting for researchers, scientists, and drug development professionals experiencing low labeling efficiency with CY7-SE (Sulfo-Cyanine7 Succinimidyl Ester).

Frequently Asked Questions (FAQs)

Q1: What is CY7-SE and how does its labeling chemistry work?

CY7-SE is a near-infrared (NIR), water-soluble fluorescent dye functionalized with an N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts with primary amine groups (-NH₂) found on target molecules, such as the lysine (B10760008) residues on proteins and antibodies, to form a stable, covalent amide bond.[1][2] This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0).[3][4]

Q2: What is a typical "Degree of Labeling" (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Dye-to-Protein ratio, represents the average number of dye molecules conjugated to each target protein molecule.[5][6] Quantifying the DOL is crucial for ensuring experimental reproducibility and optimal fluorescence.[7]

  • Optimal DOL: For most antibodies, an optimal DOL is between 2 and 10.[8][9]

  • Under-labeling (DOL < 2): Results in a weak signal.[5]

  • Over-labeling (DOL > 10): Can lead to self-quenching of the dye, reduced fluorescence, protein precipitation, and potential loss of biological activity.[6][10]

Q3: What are the most critical factors for successful CY7-SE labeling?

Successful labeling depends primarily on four factors:

  • Buffer Composition: The buffer must be free of primary amines (e.g., Tris, glycine) which compete with the target molecule for the dye.[3][11]

  • pH: The reaction pH must be in the optimal range of 8.0-9.0 to ensure the target amine groups are deprotonated and reactive while minimizing rapid dye hydrolysis.[12][13]

  • Protein Concentration: Higher protein concentrations (ideally 2-10 mg/mL) favor the labeling reaction over dye hydrolysis.[12][14][15]

  • Dye Quality: CY7-SE is moisture-sensitive. Improper storage or handling can lead to hydrolysis of the NHS ester, rendering the dye inactive.[8][16]

Troubleshooting Guide for Low Labeling Efficiency

Problem: My Degree of Labeling (DOL) is very low or zero.

This is the most common issue and typically points to a fundamental problem with one of the core reaction components. Use the following decision tree and checklist to diagnose the cause.

G start Low / No Labeling (Low DOL) buffer_q Was the buffer amine-free? (e.g., PBS, Bicarbonate, Borate) start->buffer_q buffer_no Root Cause: Competing Reaction Primary amines (Tris, Glycine) in the buffer reacted with the CY7-SE dye. buffer_q->buffer_no No ph_q Was the reaction pH between 8.0 and 9.0? buffer_q->ph_q Yes buffer_yes OK ph_no Root Cause: Incorrect Reactivity Low pH (<7.5): Target amines are protonated and non-reactive. High pH (>9.5): Rapid dye hydrolysis outpaces labeling. ph_q->ph_no No dye_q Was the CY7-SE dye fresh? (Properly stored, freshly dissolved) ph_q->dye_q Yes ph_yes OK dye_no Root Cause: Inactive Dye The NHS-ester on the dye hydrolyzed due to moisture or prolonged storage in solution. dye_q->dye_no No conc_q Was the protein concentration > 2 mg/mL? dye_q->conc_q Yes dye_yes OK conc_no Root Cause: Unfavorable Kinetics At low protein concentrations, the rate of dye hydrolysis is faster than the labeling reaction. conc_q->conc_no No

Caption: Troubleshooting decision tree for low CY7-SE labeling.

Problem: My protein precipitated during or after the labeling reaction.

  • Possible Cause: Over-labeling. CY7 is hydrophobic, and conjugating too many dye molecules can decrease the protein's solubility.[10]

  • Solution:

    • Reduce the molar ratio of CY7-SE to your protein in the reaction setup. Start with a lower ratio (e.g., 5:1 dye-to-protein) and optimize from there.

    • Decrease the reaction incubation time to limit the extent of labeling.

    • Ensure the amount of organic solvent (DMSO or DMF) used to dissolve the dye is less than 10% of the total reaction volume.[17]

Problem: The labeling efficiency is inconsistent between experiments.

  • Possible Cause 1: Inconsistent dye activity. The NHS ester on CY7-SE is highly susceptible to hydrolysis.

    • Solution: Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock.[13] Prepare the dye solution immediately before use and do not store it in solution for extended periods.[8][18] Purchase new dye if the current vial is old or has been opened frequently.

  • Possible Cause 2: Inaccurate pH measurement.

    • Solution: Calibrate your pH meter immediately before preparing the reaction buffer. Ensure the final pH of the protein solution is within the 8.0-9.0 range after the protein has been added.[15]

  • Possible Cause 3: Inaccurate protein concentration measurement.

    • Solution: Accurately determine your protein concentration before calculating the molar ratios for the reaction. An inaccurate protein concentration will lead to a different effective dye:protein ratio than intended.

Key Experimental Parameters & Recommendations

The success of your labeling reaction is highly dependent on optimizing several key parameters.

ParameterRecommended RangeCritical Notes & Rationale
Reaction pH 8.0 - 9.0The reaction between an NHS ester and a primary amine is strongly pH-dependent. Below pH 8.0, the amine is largely protonated and non-reactive. Above pH 9.0, the rate of dye hydrolysis significantly increases, reducing the amount of active dye available for conjugation.[19][20][21]
Reaction Buffer Amine-free buffersRecommended: PBS (Phosphate-Buffered Saline), Sodium Bicarbonate, Sodium Borate.[11][22] Avoid: Tris, Glycine, or any buffer containing primary amines, as they will compete with the target protein for the dye.[3][11]
Protein Concentration 2 - 10 mg/mLHigher protein concentrations drive the reaction kinetics toward conjugation rather than dye hydrolysis. Labeling efficiency drops significantly at concentrations below 2 mg/mL.[4][12][14]
Dye:Protein Molar Ratio 5:1 to 20:1This must be optimized for each protein. Start with a 10:1 or 15:1 ratio.[16] Use a lower ratio to avoid over-labeling and precipitation; use a higher ratio for potentially higher DOL.
Incubation Time 60 - 120 minutesA 60-minute incubation at room temperature is a standard starting point.[16][23] Longer times may increase labeling but also risk protein degradation or aggregation.
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature. Refrigerated temperatures (4°C) will significantly slow the reaction rate, while elevated temperatures increase the rate of dye hydrolysis.[19]
Dye Solvent Anhydrous DMSO or DMFCY7-SE must be dissolved in a high-quality, dry (anhydrous), amine-free organic solvent before being added to the aqueous protein solution.[13][18]

Detailed Experimental Protocols

Protocol 1: Standard CY7-SE Labeling of an Antibody (1 mg scale)

This protocol provides a general method for labeling an IgG antibody.

G prep_protein 1. Protein Preparation - Dissolve 1 mg IgG in 0.5 mL of 0.1 M Bicarbonate Buffer (pH 8.5). - Ensure final concentration is 2 mg/mL. - Verify buffer is amine-free. prep_dye 2. Dye Preparation - Immediately before use, dissolve CY7-SE in anhydrous DMSO to create a 10 mM stock solution. - Vortex briefly. prep_protein->prep_dye react 3. Conjugation Reaction - Add calculated volume of 10 mM CY7-SE stock to protein solution (e.g., 6.7 µL for 10:1 molar ratio). - Incubate for 60 min at room temp, protected from light, with gentle mixing. prep_dye->react purify 4. Purification - Purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). - Collect the first colored fraction (the labeled antibody). react->purify characterize 5. Characterization - Measure absorbance at 280 nm and ~750 nm. - Calculate protein concentration and Degree of Labeling (DOL). purify->characterize

Caption: Standard workflow for labeling an antibody with CY7-SE.
Protocol 2: Calculating the Degree of Labeling (DOL)

Accurate DOL calculation is essential to assess labeling efficiency. This requires a UV-Vis spectrophotometer.[5]

  • Purify the Conjugate: It is critical to remove all non-conjugated (free) dye before taking measurements. Use a desalting column or extensive dialysis.[6][9]

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀).

    • Measure the absorbance at the maximum for CY7, which is approximately 750 nm (Aₘₐₓ).[23]

    • Note: If absorbance readings are above 2.0, dilute the sample with buffer, re-measure, and record the dilution factor.[9][24]

  • Calculate DOL: Use the following formula:

    Protein Concentration (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • Aₘₐₓ: Absorbance of the conjugate at ~750 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • ε_dye: Molar extinction coefficient of CY7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).[1]

    • CF: Correction factor to account for the dye's absorbance at 280 nm (for CY7, this is ~0.05).[1][23] This is calculated as (A₂₈₀ of dye) / (Aₘₐₓ of dye).[9][24]

References

Technical Support Center: Troubleshooting Background Fluorescence in Cy7 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy7 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for reducing background fluorescence in their experiments. High background can obscure specific signals, leading to a low signal-to-noise ratio and potentially compromising experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in Cy7 imaging experiments?

High background fluorescence in Cy7 imaging can originate from several sources, broadly categorized as sample-related and experimental-procedure-related.

  • Tissue Autofluorescence : Endogenous molecules naturally present in biological tissues, such as collagen, elastin, and lipofuscin, can emit their own fluorescence when excited by light.[1][2] While generally lower in the near-infrared (NIR) region where Cy7 is imaged, significant autofluorescence can still occur, particularly from components like red blood cells and the extracellular matrix.[2]

  • Unbound Fluorophore : Incomplete removal of unbound Cy7-conjugated probes during washing steps is a common cause of diffuse background signal.[1][3][4]

  • Non-Specific Binding : The Cy7 probe may bind to unintended targets within the sample due to hydrophobic or charge-based interactions.[1][5][6] For antibody-based probes, non-specific binding can also occur through Fc receptors on certain cells.[1][5]

  • Diet-Induced Autofluorescence : In preclinical animal imaging, standard rodent chow containing chlorophyll (B73375) can cause strong autofluorescence in the gastrointestinal tract, which can interfere with the Cy7 signal.[1][5][7]

  • Imaging Medium and Vessels : Components in cell culture media, such as phenol (B47542) red, can contribute to background fluorescence.[1] Additionally, plastic-bottom imaging plates are known to be a source of fluorescence.[1][3]

  • Instrumental Noise : The imaging system itself, including detector noise and light leakage from the excitation source, can contribute to the overall background signal.[1]

Q2: How can I minimize autofluorescence originating from my biological sample?

Minimizing autofluorescence is a critical first step for achieving a high signal-to-noise ratio. Several strategies can be employed:

  • Wavelength Selection : If your imaging system allows, shifting to longer excitation and emission wavelengths within the NIR-II window (1000-1700 nm) can significantly reduce autofluorescence.[1][8]

  • Dietary Modification for In Vivo Imaging : For animal studies, switching mice to a purified or alfalfa-free diet for at least two weeks prior to imaging can dramatically reduce autofluorescence from the gastrointestinal tract.[1][5][7]

  • Use of Autofluorescence Quenchers : Commercially available reagents, such as TrueBlack®, can be used to quench lipofuscin-based autofluorescence in tissue sections.[1]

  • Spectral Unmixing : Advanced imaging systems may offer spectral unmixing algorithms that can computationally separate the specific Cy7 signal from the broader autofluorescence spectrum.[1][5]

  • Proper Fixation : Aldehyde fixatives like formalin can react with tissues to create fluorescent products.[2] Optimizing fixation methods or using alternative fixatives can help reduce this effect.

Q3: My background remains high after addressing autofluorescence. What staining parameters should I optimize?

If autofluorescence has been minimized, high background is likely due to issues within your staining protocol. Consider the following optimization steps:

  • Optimize Probe Concentration : Using too high a concentration of your Cy7-conjugated probe can lead to increased non-specific binding.[1][3][9] It is essential to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[1][3]

  • Improve Washing Steps : Inadequate washing will leave unbound probes in the sample.[1][3] Increase the number and duration of wash steps to ensure the complete removal of excess fluorophore.[1][10] Adding a mild detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[1][11]

  • Use Appropriate Blocking Buffers : Blocking is crucial to prevent non-specific binding of the fluorescent probe.[1][6] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.[12][13] For antibodies, using an Fc receptor blocking reagent can prevent non-specific binding to certain cell types.[1][5]

Q4: Can my imaging setup and acquisition parameters affect background fluorescence?

Yes, the imaging system and acquisition settings play a significant role in the final image quality.

  • Filter Selection : Ensure that your excitation and emission filters are specifically designed for Cy7 to minimize bleed-through of excitation light into the emission channel.[1]

  • Exposure Time : While longer exposure times can increase your specific signal, they will also amplify the background signal from autofluorescence and detector noise.[1] Optimize the exposure time to maximize the signal-to-noise ratio without saturating the detector.[1]

  • Photobleaching : Cy7 is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[14][15] This reduces your specific signal, thereby lowering the signal-to-background ratio.[1] To minimize photobleaching, reduce the intensity and duration of light exposure.[1] Using an antifade mounting medium can also help preserve the signal.[1][15]

Q5: Is the fluorescence of Cy7 sensitive to pH?

The fluorescence intensity of Cy7 is generally stable across a broad pH range, typically from pH 4 to 10.[16][17] This makes it a reliable probe for most biological experiments where the pH is maintained within a physiological range (around 7.4). Extreme pH values (below 4 or above 10) may cause some degradation of the dye.[16]

Troubleshooting Guides

Systematic Troubleshooting of High Background Fluorescence

This guide provides a step-by-step workflow to identify and resolve the source of high background in your Cy7 imaging experiments.

Troubleshooting_Workflow start High Background Observed unstained_control Image Unstained Control Sample start->unstained_control autofluorescence_high High Background in Unstained Control? unstained_control->autofluorescence_high address_autofluorescence Address Autofluorescence: - Change Diet (in vivo) - Use Quenchers - Spectral Unmixing - Optimize Fixation autofluorescence_high->address_autofluorescence Yes staining_protocol Review Staining Protocol autofluorescence_high->staining_protocol No address_autofluorescence->staining_protocol optimize_probe Optimize Probe Concentration (Titration Experiment) staining_protocol->optimize_probe optimize_washing Improve Washing Steps (Increase number/duration, add detergent) optimize_probe->optimize_washing optimize_blocking Optimize Blocking (Use appropriate blocking buffer, Fc block) optimize_washing->optimize_blocking check_imaging_setup Review Imaging Setup & Parameters optimize_blocking->check_imaging_setup optimize_filters Verify/Optimize Filters check_imaging_setup->optimize_filters optimize_exposure Optimize Exposure Time optimize_filters->optimize_exposure minimize_photobleaching Minimize Photobleaching (Reduce light exposure, use antifade) optimize_exposure->minimize_photobleaching end Low Background Achieved minimize_photobleaching->end

Caption: A logical workflow to systematically troubleshoot high background fluorescence.

Data Presentation

Table 1: Impact of Diet and Imaging Wavelength on Background Autofluorescence

This table summarizes the significant reduction in background autofluorescence that can be achieved by modifying the diet of experimental animals and selecting optimal imaging wavelengths.

Experimental ConditionRelative Background IntensitySignal-to-Background Ratio (SBR) ImprovementReference
Diet
Standard ChowHigh-[1][5][7]
Purified/Alfalfa-Free Diet>10-fold reductionSignificant Increase[1][5][7]
Imaging Wavelength
NIR-I (700-900 nm)Moderate-[7]
NIR-II (>1000 nm)LowSignificant Increase[7][8]

Table 2: Common Blocking Agents for Reducing Non-Specific Binding

This table provides an overview of commonly used blocking agents and their applications.

Blocking AgentConcentrationApplication NotesReference
Bovine Serum Albumin (BSA)1-5% (w/v)General protein block. Ensure it is IgG-free to avoid cross-reactivity with antibodies.[6][12]
Normal Serum5-10% (v/v)Use serum from the same species as the secondary antibody to block non-specific binding sites.[12][13]
Fc Receptor BlockPer manufacturerPrevents non-specific binding of antibodies to Fc receptors on cells like macrophages.[1][5]
Commercial Blocking BuffersPer manufacturerFormulated to block multiple sources of non-specific binding.[2][18]

Experimental Protocols

Protocol 1: Titration of Cy7-Conjugated Antibody for Optimal Concentration

This protocol outlines a general procedure to determine the optimal concentration of a Cy7-conjugated antibody to maximize the signal-to-noise ratio.[1]

  • Prepare a Dilution Series : Prepare a series of dilutions of your Cy7-conjugated antibody in your blocking buffer. A good starting range is typically from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation : Prepare identical samples (cells or tissue sections) for each antibody concentration to be tested.

  • Blocking : Block all samples according to your standard protocol to minimize non-specific binding.

  • Antibody Incubation : Incubate each sample with a different concentration of the diluted antibody. Ensure all other incubation parameters (time, temperature) are kept constant.

  • Include Controls :

    • No Primary Antibody Control : A sample that goes through the entire staining process but is not incubated with the Cy7-conjugated antibody. This helps to assess autofluorescence.

    • Isotype Control : A sample incubated with a non-specific antibody of the same isotype and at the same concentration as your primary antibody. This helps to determine non-specific binding of the antibody itself.

  • Washing : Wash all samples using your standard washing protocol. It is critical that the washing steps are identical for all samples.

  • Imaging : Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).

  • Analysis : Quantify the mean fluorescence intensity of the specific signal and the background for each antibody concentration. The optimal concentration is the one that yields the highest signal-to-background ratio.

Protocol 2: Standard Immunofluorescence Staining Protocol for Cultured Cells

This protocol provides a basic workflow for immunofluorescent staining of cultured cells with a Cy7-conjugated antibody.

Staining_Workflow start Culture Cells on Coverslips wash1 Wash with PBS start->wash1 fix Fix with 4% Paraformaldehyde wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.1% Triton X-100 (if intracellular target) wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 block Block with 5% BSA in PBS for 1 hour wash3->block primary_ab Incubate with Primary Antibody (if using indirect staining) block->primary_ab wash4 Wash with PBS primary_ab->wash4 secondary_ab Incubate with Cy7-conjugated Secondary Antibody wash4->secondary_ab wash5 Wash with PBS secondary_ab->wash5 mount Mount with Antifade Mounting Medium wash5->mount image Image on Fluorescence Microscope mount->image

Caption: A standard experimental workflow for immunofluorescence staining.

  • Cell Culture : Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing : Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation : Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing : Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking : Block non-specific binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Antibody Incubation :

    • Direct Staining : Incubate with the Cy7-conjugated primary antibody at its optimal concentration for 1 hour at room temperature, protected from light.

    • Indirect Staining : Incubate with the primary antibody for 1 hour, wash three times with PBS, and then incubate with the Cy7-conjugated secondary antibody for 1 hour, protected from light.

  • Washing : Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting : Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging : Image the slides using a fluorescence microscope equipped with the appropriate filters for Cy7.

References

Preventing precipitation of proteins during CY7-SE labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with protein precipitation during Cy7-NHS ester labeling.

Troubleshooting Guide: Preventing Protein Precipitation

Issue: My protein precipitates upon addition of the Cy7-NHS ester.

This is a common issue often attributed to the hydrophobic nature of the Cy7 dye. The addition of multiple hydrophobic Cy7 molecules can lead to an increase in the overall hydrophobicity of the protein, promoting intermolecular interactions and subsequent aggregation.[1][2]

Here are key parameters to investigate and optimize to prevent precipitation:

1. Dye-to-Protein Molar Ratio: An excessive dye-to-protein molar ratio is a primary cause of precipitation.[1][3]

  • Recommendation: Start with a lower molar ratio (e.g., 5:1 or 10:1 dye-to-protein) and titrate upwards to find the optimal balance between labeling efficiency and protein stability.[1][3] Over-labeling increases the likelihood of both increased surface hydrophobicity and dye-dye interactions, leading to aggregation.[1]

2. Reaction Buffer Conditions: The pH and composition of the reaction buffer are critical for maintaining protein stability.

  • pH: The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[1][4] At this pH, the primary amino groups are deprotonated and more nucleophilic.[3] However, some proteins may be less stable at this pH. If precipitation occurs, consider performing the labeling at a lower pH (e.g., 7.4), which may slow down the reaction but can help maintain protein stability.[5]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the Cy7-NHS ester.[3][6] Phosphate-buffered saline (PBS) or bicarbonate buffer are suitable alternatives.[3] Ensure the buffer is free of ammonium (B1175870) salts as well.[7]

3. Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[1][8]

  • Recommendation: While a higher protein concentration (2-10 mg/mL) generally leads to greater labeling efficiency, if precipitation is an issue, try decreasing the protein concentration.[3][9]

4. Organic Solvent Concentration: Cy7-NHS ester is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][10] High concentrations of these solvents can denature proteins.[2]

  • Recommendation: Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10% of the total reaction volume.[3]

5. Temperature and Incubation Time:

  • Recommendation: The conjugation reaction is typically carried out for 1-3 hours at room temperature or overnight at 4°C, protected from light.[3] If precipitation is observed at room temperature, performing the incubation at 4°C may help to mitigate the issue. Gentle mixing during incubation can improve conjugation efficiency.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of protein precipitation during Cy7 labeling?

A1: The primary causes of protein precipitation during Cy7 labeling are:

  • Increased Hydrophobicity: The Cy7 dye is hydrophobic. Covalently attaching multiple dye molecules increases the overall hydrophobicity of the protein, leading to aggregation.[1][2]

  • High Dye-to-Protein Ratio: Over-labeling the protein increases the chances of aggregation due to increased surface hydrophobicity and dye-dye interactions (π-π stacking).[1]

  • Suboptimal Buffer Conditions: An inappropriate pH or the presence of competing amines (like Tris) in the buffer can destabilize the protein and reduce labeling efficiency.[1][3] The optimal pH for NHS ester reactions is typically 8.3-8.5.[1][4]

  • High Protein Concentration: More concentrated protein solutions are inherently more prone to aggregation.[1]

  • Presence of Organic Solvents: High concentrations of solvents like DMSO or DMF, used to dissolve the dye, can denature the protein.[2][3]

Q2: How can I remove aggregates after the labeling reaction?

A2: Size Exclusion Chromatography (SEC) is the most effective method for removing aggregates from a labeled protein sample.[1] SEC separates molecules based on their size, allowing the larger aggregates to be separated from the smaller monomeric protein-dye conjugate.[1]

Q3: What is the optimal dye-to-protein molar ratio for Cy7 labeling?

A3: The optimal molar ratio is protein-dependent and should be determined empirically.[3] A common starting point is a 10:1 dye-to-protein molar ratio.[1][7] It is recommended to test a range of ratios, such as 5:1, 10:1, and 15:1, to find the best balance between labeling efficiency and protein stability.[3][11]

Q4: What are the ideal buffer conditions for Cy7 labeling?

A4: The ideal buffer conditions are:

  • Amine-free buffer: Use buffers such as PBS or bicarbonate buffer.[3] Avoid buffers containing primary amines like Tris or glycine.[6]

  • pH: The optimal pH for the labeling reaction is between 8.3 and 8.5.[1][4] This ensures that the primary amines on the protein are deprotonated and reactive.[3]

Q5: What should I do if my protein is in a buffer containing Tris?

A5: If your protein is in a buffer containing primary amines like Tris, you must perform a buffer exchange into an amine-free buffer like PBS before starting the labeling reaction.[3] This can be achieved through methods such as dialysis or using a desalting column.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful Cy7-NHS ester protein labeling.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeRationale
Protein Concentration 2 - 10 mg/mLHigher concentration generally improves labeling efficiency.[3][9]
Reaction Buffer pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines.[1][4]
Dye-to-Protein Molar Ratio 5:1 to 20:1Protein-dependent; start with 10:1 and optimize.[3]
Organic Solvent (DMSO/DMF) < 10% of total volumeMinimize protein denaturation.[3]
Reaction Temperature Room Temperature or 4°C4°C may help if precipitation occurs at room temperature.[3]
Reaction Time 1 - 3 hoursSufficient for conjugation.[3]

Table 2: Troubleshooting Guide for Suboptimal Results

IssuePotential CauseRecommendation
Visible Precipitation High dye-to-protein ratio.Reduce the molar ratio of Cy7 to protein.[1]
High protein concentration.Decrease the protein concentration.[1]
Suboptimal buffer pH.Ensure the labeling buffer pH is between 8.3 and 8.5.[1]
Low Labeling Efficiency Protein concentration is too low.Concentrate the protein.[3]
Presence of primary amines in the buffer.Perform buffer exchange to an amine-free buffer.[3]
Cy7-NHS ester has hydrolyzed.Prepare a fresh stock solution of the dye.[6]
Reduced Protein Activity Over-labeling of the protein.Decrease the molar ratio of Cy7 to protein.[6]
Harsh labeling or purification conditions.Avoid vigorous mixing; use gentle purification methods.[6]

Experimental Protocols

Protocol: Cy7-NHS Ester Labeling of a Protein

This protocol provides a general procedure. Optimization for specific proteins is recommended.

1. Protein Preparation:

  • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines (e.g., Tris), perform a buffer exchange via dialysis or a desalting column.[3]

  • Adjust the protein concentration to 2-10 mg/mL.[3]

  • Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate).[1]

2. Dye Preparation:

  • Dissolve the Cy7-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] This stock solution should be prepared fresh immediately before use.[1]

3. Labeling Reaction:

  • Calculate the required volume of the Cy7 stock solution to achieve the desired dye-to-protein molar ratio (e.g., start with 10:1).[1]

  • Slowly add the calculated volume of the Cy7 stock solution to the protein solution while gently vortexing.[10]

  • Incubate the reaction mixture for 1-3 hours at room temperature or overnight at 4°C, protected from light.[3] Gentle rotation during incubation can improve efficiency.[3]

4. Purification:

  • Remove unconjugated dye and any protein aggregates using size exclusion chromatography (e.g., a Sephadex G-25 column).[1][6]

  • The labeled protein will typically elute first as a colored band.[6]

5. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).[6]

  • Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

    • Dye Concentration (M) = A₇₅₀ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

    • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 8.3-8.5) labeling Labeling Reaction (Incubate 1-3h at RT or 4°C) protein_prep->labeling Add protein dye_prep Cy7-NHS Ester Preparation (Freshly dissolved in DMSO/DMF) dye_prep->labeling Add dye purification Purification (Size Exclusion Chromatography) labeling->purification Reaction mixture analysis Analysis (Spectrophotometry for DOL) purification->analysis Purified Conjugate

Caption: Experimental workflow for Cy7-NHS ester protein labeling.

chemical_reaction cluster_products Products protein Protein-NH2 (Primary Amine) labeled_protein Protein-NH-CO-Cy7 (Stable Amide Bond) protein->labeled_protein + cy7_nhs Cy7-NHS Ester cy7_nhs->labeled_protein nhs N-hydroxysuccinimide (Byproduct) cy7_nhs->nhs releases

Caption: Reaction of Cy7-NHS ester with a protein's primary amine.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with CY7-SE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CY7-SE (Sulfo-Cyanine7 Succinimidyl Ester). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is CY7-SE and what are its primary applications?

CY7-SE is a near-infrared (NIR) fluorescent dye that belongs to the cyanine (B1664457) family of fluorophores.[1] It is commonly used for labeling biomolecules such as proteins, antibodies, and peptides.[2][3] Its succinimidyl ester (SE) functional group reacts with primary amines on target molecules to form stable covalent bonds.[4][5] The primary applications of CY7-SE include in vivo imaging, flow cytometry, and other fluorescence-based assays where deep tissue penetration and a high signal-to-background ratio are crucial.[1]

Q2: What are the key spectral properties of CY7-SE?

CY7-SE exhibits excitation and emission maxima in the near-infrared spectrum, which helps to minimize autofluorescence from biological samples.[1][6]

PropertyWavelength Range
Excitation Maximum (λex)~747-750 nm[1][7]
Emission Maximum (λem)~767-776 nm[6][8]

Q3: What factors can affect the fluorescence of my CY7-SE conjugate?

Several factors can influence the fluorescence intensity and stability of CY7-SE conjugates:

  • Photobleaching: Like many fluorophores, CY7 can lose its fluorescence upon prolonged exposure to light. It is crucial to protect labeled samples from light.[1]

  • Environmental Factors: The local chemical environment, including pH and the presence of certain quenching molecules, can impact fluorescence.[9]

  • Aggregation: Cyanine dyes can sometimes aggregate in aqueous solutions, which may lead to fluorescence quenching. Using sulfonated versions of the dye can improve water solubility and reduce aggregation.[1][]

  • Conjugation Process: The degree of labeling (DOL) is critical. Over-labeling can lead to self-quenching and potential protein precipitation, while under-labeling results in a weak signal.[11][12]

Troubleshooting Guides

This section addresses common issues encountered during experiments with CY7-SE, focusing on optimizing the signal-to-noise ratio.

Issue 1: High Background Signal

Q: I am observing high background fluorescence in my imaging or flow cytometry experiment. What are the possible causes and how can I reduce it?

A: High background can obscure your specific signal and is often caused by several factors:

  • Excess Antibody Concentration: Using too much labeled antibody can lead to non-specific binding.[12]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.[12]

  • Inadequate Washing: Insufficient washing after staining can leave unbound antibody in the sample.[12]

    • Solution: Increase the number and/or duration of wash steps to thoroughly remove any unbound conjugate.[12]

  • Incomplete Removal of Free Dye: If you have conjugated your own antibody, residual unconjugated CY7-SE can bind non-specifically.

    • Solution: Ensure thorough purification of the antibody-dye conjugate using methods like size-exclusion chromatography (e.g., Sephadex G-25) to remove all free dye.[4][11]

  • Non-Specific Antibody Binding: The antibody itself may be binding non-specifically to cellular components.

    • Solution: Use an appropriate blocking buffer (e.g., Bovine Serum Albumin or serum from the host species of the secondary antibody) to block non-specific binding sites before adding your CY7-SE conjugated antibody.[4][12]

Issue 2: Weak or No Specific Signal

Q: My specific signal is very weak or undetectable. What are the potential reasons and solutions?

A: A weak or absent signal can be frustrating. Here are some common causes and how to address them:

  • Low Antibody Concentration: The concentration of your labeled antibody may be too low to detect the target.

    • Solution: As with high background, antibody titration is key to finding the optimal concentration.[13]

  • Suboptimal Degree of Labeling (DOL): The number of dye molecules per antibody may be too low.

    • Solution: When performing your own conjugation, aim for a DOL between 2 and 10. You may need to optimize the dye-to-antibody molar ratio in your conjugation reaction.[6][12]

  • Degradation of the Fluorophore: CY7, particularly in tandem dye configurations, can be susceptible to degradation from light exposure.[13][14]

    • Solution: Always protect your conjugated antibodies from light during storage and all experimental steps.[6][13] Store conjugates at recommended temperatures (4°C for short-term, -20°C or -80°C for long-term).[4][6]

  • Incorrect Instrument Settings: The settings on your imaging system or flow cytometer may not be optimized for CY7.

    • Solution: Ensure you are using the correct excitation laser (e.g., ~750 nm) and emission filter (e.g., ~780 nm) for CY7 detection.[1]

Experimental Protocols

Protocol 1: Covalent Labeling of Antibodies with CY7-SE

This protocol describes the conjugation of CY7-SE to an antibody.

Key Experimental Parameters

ParameterRecommended Value/RangeNotes
Antibody Concentration2 - 10 mg/mL[6][15]Higher concentrations generally improve labeling efficiency.[6]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.5 ± 0.5)[6][15]The reaction is pH-dependent; lower pH reduces reactivity.[6]
Dye-to-Antibody Molar Ratio5:1 to 20:1 (Starting point: 10:1)[4][6]This should be optimized to achieve the desired DOL.[6]
Reaction Time1 - 2 hours[4]Incubation time can be adjusted to control the extent of labeling.
Reaction TemperatureRoom Temperature (20-25°C)[4][6]The reaction is typically performed at room temperature.[6]

Materials:

  • Purified antibody (in an amine-free buffer like PBS)[4]

  • CY7-SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)[4]

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4]

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[4]

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide[4]

Procedure:

  • Antibody Preparation: If your antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against the conjugation buffer.[4] Adjust the antibody concentration to 2-10 mg/mL.[2]

  • CY7-SE Stock Solution Preparation: Immediately before use, dissolve the CY7-SE in DMSO to create a 10 mg/mL stock solution.[4]

  • Conjugation Reaction:

    • Slowly add the calculated amount of CY7-SE stock solution to the antibody solution while gently vortexing. A 10- to 20-fold molar excess of the dye is a good starting point.[4]

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.[4]

  • Purification:

    • Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.[4]

    • Elute with PBS. The first colored fraction will be the CY7-labeled antibody. The free dye will elute later.[6]

  • Characterization (Optional): Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~750 nm (for CY7).[6]

  • Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4]

Protocol 2: Staining of Fixed and Permeabilized Cells

This protocol outlines the steps for immunofluorescent staining of cells with a CY7-conjugated antibody.

Materials:

  • Cells grown on coverslips or in imaging plates

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • CY7-conjugated primary or secondary antibody

  • Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash cells with PBS.

    • Incubate with fixation solution for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.[4]

  • Antibody Staining:

    • Dilute the CY7-conjugated antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.[4]

  • Counterstaining (Optional):

    • If desired, incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope or confocal system equipped with the appropriate filters for CY7.

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Antibody_Prep Antibody Preparation (Buffer Exchange, Concentration Adjustment) Conjugation Conjugation Reaction (Mix Antibody and CY7-SE, Incubate) Antibody_Prep->Conjugation Dye_Prep CY7-SE Stock Solution (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Optional) (Calculate DOL) Purification->Characterization Storage Storage (Protect from Light) Characterization->Storage

Caption: Workflow for CY7-SE antibody conjugation.

Cell_Staining_Workflow Start Start with Cells on Coverslip Fixation Cell Fixation Start->Fixation Permeabilization Permeabilization (if needed) Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Antibody_Incubation Incubation with CY7-Conjugated Antibody Blocking->Antibody_Incubation Washing Washing Antibody_Incubation->Washing Counterstaining Counterstaining (Optional) Washing->Counterstaining Mount_Image Mount and Image Counterstaining->Mount_Image

Caption: Experimental workflow for cell staining.

References

Common issues with CY7-SE conjugation and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during CY7-SE (Sulfo-Cyanine7 Succinimidyl Ester) conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for CY7-SE conjugation reactions?

The optimal pH for reacting CY7-SE with primary amines on proteins or other molecules is between 8.0 and 9.0.[1] Within this range, the primary amine groups (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react efficiently with the NHS ester. A lower pH will result in protonated, unreactive amines, while a pH above 9.0 significantly increases the rate of hydrolysis of the NHS ester, which competes with the conjugation reaction and can lead to lower yields.[1][2]

Q2: Which buffers are compatible with CY7-SE reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)[2]

  • Sodium bicarbonate buffer[3][4]

  • HEPES buffer[2]

  • Borate buffer[2]

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the CY7-SE, thereby reducing conjugation efficiency.[2][3][4][5] If your protein is in a buffer containing primary amines, a buffer exchange step is necessary before starting the conjugation.[1][6]

Q3: What is the recommended protein concentration for labeling with CY7-SE?

For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[3][4][5][7][8] The labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL because the hydrolysis of the NHS ester becomes a more significant competing reaction in dilute protein solutions.[1][2][3][4][5]

Q4: How should I prepare and store the CY7-SE stock solution?

CY7-SE should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution, typically at a concentration of 10 mM.[4][7][8][9] This stock solution should be prepared immediately before use.[7][9] If long-term storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture to prevent hydrolysis.[4][7][9][10]

Q5: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to each protein molecule.[1] It is a critical parameter because:

  • Low DOL: Results in a weak fluorescent signal.[11]

  • High DOL: Can lead to self-quenching of the fluorophores, where the dye molecules interact and reduce the overall fluorescence intensity.[1][7] Over-labeling can also lead to protein aggregation and precipitation.[1][9]

The optimal DOL should be determined empirically for each specific application.[12]

Troubleshooting Guide

Issue 1: Low Conjugation Yield or Weak/No Fluorescence

Question: Why is my conjugation yield consistently low, or why does my final conjugate have a weak or no fluorescent signal?

Answer: This is a common issue that can be attributed to several factors, from the reagents and buffers used to the reaction conditions.

Potential Cause Solution
Hydrolysis of CY7-SE The succinimidyl ester (SE) group is sensitive to moisture and can hydrolyze, rendering it unreactive.[1][9] Prepare the CY7-SE stock solution immediately before use in an anhydrous solvent like DMSO.[7][9] Store the solid dye and stock solutions properly, protected from moisture.[9]
Suboptimal Reaction pH The reaction of CY7-SE with primary amines is highly pH-dependent.[1] Ensure the reaction buffer pH is within the optimal range of 8.0-9.0.[1] A pH that is too low will result in unreactive protonated amines, while a higher pH will accelerate dye hydrolysis.[2]
Presence of Competing Primary Amines Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the dye.[2][3][5] Perform a buffer exchange into an amine-free buffer such as PBS before starting the conjugation.[1][6]
Low Protein Concentration At low protein concentrations (<2 mg/mL), the hydrolysis of the dye is a more significant competing reaction.[1][2][3][5] If possible, increase the concentration of your protein to 2-10 mg/mL.[4][7][8]
Inappropriate Dye-to-Protein Molar Ratio An insufficient amount of dye will lead to under-labeling. A common starting point is a 10:1 molar ratio of dye to protein.[8] It is recommended to perform a titration with different molar ratios to find the optimal condition for your specific protein.[8]
Photobleaching of the Dye CY7 is susceptible to photobleaching. Protect the dye and the conjugate from light during all steps of the experiment and during storage.[1][13]
Issue 2: Protein Precipitation During or After Conjugation

Question: My protein precipitated during or after the conjugation reaction. Why did this happen and what can I do?

Answer: Protein precipitation is often a sign of over-labeling or inappropriate buffer conditions.

Potential Cause Solution
Over-labeling Attaching too many hydrophobic CY7 molecules can alter the protein's solubility and lead to aggregation and precipitation.[1][9] Optimize the dye-to-protein molar ratio by performing a titration with lower ratios to find a balance between labeling efficiency and protein stability.[1]
High Concentration of Organic Solvent The addition of a large volume of DMSO or DMF (the solvent for the dye) can denature the protein. Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[13]
Incorrect Buffer Conditions The buffer pH might be close to the isoelectric point of the protein, causing it to be less soluble. Ensure the buffer conditions are optimal for your specific protein's stability.
Issue 3: High Background or Non-Specific Staining in Downstream Applications

Question: I'm observing high background or non-specific binding in my experiments (e.g., flow cytometry, microscopy). What could be the cause?

Answer: High background is often due to the presence of unconjugated dye or non-specific binding of the cyanine (B1664457) dye itself.

Potential Cause Solution
Incomplete Removal of Unconjugated Dye Free, unreacted CY7-SE can bind non-specifically to cells or surfaces in downstream applications.[9] It is crucial to remove all unconjugated dye after the reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is a common and effective method for this.[1][5][11][13]
Non-specific Binding of Cyanine Dyes Some cell types, particularly monocytes and macrophages, can exhibit non-specific binding to cyanine dyes like CY7.[14][15] The use of Fc blocking reagents is recommended, and specialized staining buffers designed to reduce non-specific binding may be beneficial.[14][16]
Aggregation of the Conjugated Protein Aggregates of the labeled protein can lead to non-specific binding. Optimize the dye-to-protein ratio to avoid over-labeling, which can cause aggregation.[9] Purify the conjugate using size-exclusion chromatography to remove any aggregates.

Experimental Protocols

Protocol 1: Antibody Buffer Exchange

This protocol is essential if your antibody is in a buffer containing primary amines (e.g., Tris, glycine).

G cluster_0 Spin Column Preparation cluster_1 Buffer Exchange cluster_2 Final Steps a Choose appropriate spin column (e.g., 10-40 kDa MWCO for IgG) b Equilibrate column by centrifuging to remove storage buffer a->b c Wash column with conjugation-compatible buffer (e.g., PBS) at least twice b->c d Add antibody sample to the column e Centrifuge to collect the buffer-exchanged antibody d->e f Determine concentration of the purified antibody (A280) e->f

Caption: Workflow for antibody buffer exchange using a spin column.

Protocol 2: CY7-SE Conjugation to an Antibody

This protocol provides a general procedure. Optimization of the dye-to-antibody molar ratio is recommended.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization prep_antibody Prepare antibody in amine-free buffer (2-10 mg/mL, pH 8.5 ± 0.5) add_dye Add calculated volume of CY7-SE stock to the antibody solution prep_antibody->add_dye prep_dye Prepare fresh 10 mM CY7-SE stock solution in anhydrous DMSO prep_dye->add_dye incubate Incubate for 1 hour at room temperature, protected from light, with gentle mixing add_dye->incubate purify Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) incubate->purify characterize Measure absorbance at 280 nm and ~750 nm to calculate the Degree of Labeling (DOL) purify->characterize

Caption: General workflow for CY7-SE conjugation to an antibody.

Protocol 3: Determination of Degree of Labeling (DOL)

Spectrophotometric analysis is used to determine the DOL.

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of CY7, which is approximately 750 nm (Amax).[1][11][13]

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280 of dye / Amax of dye. For CY7, this is approximately 0.05.

    • Corrected protein absorbance = A280 - (Amax * CF)

    • Protein Concentration (M) = Corrected protein absorbance / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, it is ~210,000 M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (ε_dye * path length)

      • ε_dye for CY7 is approximately 250,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow for low conjugation yield.

G start Low Conjugation Yield check_dye Is the CY7-SE fresh and stored properly? start->check_dye check_buffer Is the buffer amine-free and at pH 8.0-9.0? check_dye->check_buffer Yes solution_dye Use fresh dye, prepare stock solution just before use. check_dye->solution_dye No check_protein Is the protein concentration > 2 mg/mL? check_buffer->check_protein Yes solution_buffer Perform buffer exchange into a compatible buffer and adjust pH. check_buffer->solution_buffer No check_ratio Is the dye:protein molar ratio optimized? check_protein->check_ratio Yes solution_protein Concentrate the protein. check_protein->solution_protein No solution_ratio Perform a titration of dye:protein molar ratios. check_ratio->solution_ratio No end Successful Conjugation check_ratio->end Yes solution_dye->start solution_buffer->start solution_protein->start solution_ratio->start

Caption: Troubleshooting decision tree for low CY7-SE conjugation yield.

References

Technical Support Center: Purification of CY7-SE Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unbound CY7-SE dye following labeling reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the purity of your labeled conjugates for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound CY7-SE dye after a labeling reaction?

A1: The presence of unbound, or "free," CY7-SE dye can significantly interfere with downstream applications. It can lead to high background signals in fluorescence imaging, inaccurate quantification of labeling efficiency (degree of labeling), and non-specific signals in binding assays.[1] Therefore, thorough removal of the free dye is essential for reliable and reproducible experimental results.

Q2: What are the most common methods for removing unbound CY7-SE dye?

A2: The three primary methods for purifying your labeled protein or molecule from free CY7-SE dye are:

  • Size Exclusion Chromatography (SEC): A rapid and widely used method that separates molecules based on their size.[1]

  • Dialysis: A simple and cost-effective technique for removing small molecules from a sample through a semi-permeable membrane.[1]

  • Acetone (B3395972) Precipitation: A method that selectively precipitates proteins, leaving smaller molecules like unbound dye in the supernatant.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size and stability of your target molecule, the required level of purity, sample volume, and available equipment.[1] The table below provides a comparison to help you decide.

Q4: Can I use a combination of purification methods?

A4: Yes, in some cases, a combination of methods can be beneficial. For instance, you might perform an initial purification using acetone precipitation followed by a final "polishing" step with size exclusion chromatography to achieve a very high degree of purity.[2]

Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the three main purification methods. The values are representative and can vary depending on the specific protein, initial dye-to-protein ratio, and precise protocol used.

FeatureSize Exclusion Chromatography (Spin Column)DialysisAcetone Precipitation
Dye Removal Efficiency >95%>99%~90-95%
Protein/Molecule Recovery >90%[3]>90%80-100% (with optimization)[4][5]
Typical Processing Time < 15 minutes[3]4 hours to overnight1-2 hours
Sample Volume 50 µL - 4 mLUp to 250 mLWide range
Key Advantage Speed and high recoveryHigh purity and gentleConcentrates the sample
Key Disadvantage Potential for some sample dilutionTime-consumingRisk of protein denaturation[6]

Experimental Workflow

The general workflow for labeling and subsequent purification to remove unbound CY7-SE dye is illustrated below.

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis start Start: Protein + CY7-SE Dye reaction Incubate at Room Temperature start->reaction sec Size Exclusion Chromatography reaction->sec Choose Method dialysis Dialysis reaction->dialysis Choose Method precipitation Acetone Precipitation reaction->precipitation Choose Method analysis Characterize Labeled Protein (e.g., Spectrophotometry) sec->analysis dialysis->analysis precipitation->analysis end End: Purified Labeled Protein analysis->end

Caption: General workflow for protein labeling and purification.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) using a Spin Column

This method is ideal for rapid purification of small sample volumes.

Materials:

  • Spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Prepare the Column:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1]

  • Equilibrate the Column:

    • Add 300 µL of elution buffer to the top of the resin.

    • Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step twice, discarding the flow-through each time.[1]

  • Load the Sample:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply the entire labeling reaction mixture (typically 50-130 µL) to the center of the resin bed.

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein. The eluate contains your purified protein, while the free dye remains in the column resin.

  • Storage: Store the purified protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Dialysis

This method is suitable for larger sample volumes and when high purity is critical.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cutoff (MWCO), typically 10 kDa for most proteins.

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the required length of dialysis tubing and hydrate (B1144303) it in dialysis buffer for at least 30 minutes. If using a cassette, prepare it according to the manufacturer's instructions.

  • Load the Sample:

    • Secure one end of the tubing with a clip.

    • Pipette your labeling reaction mixture into the tubing, leaving some space at the top.

    • Remove excess air and seal the other end with a second clip.

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).[7]

    • Place the beaker on a stir plate and stir gently.

    • Allow dialysis to proceed for 2-4 hours.[7]

  • Buffer Exchange:

    • Change the dialysis buffer. For optimal dye removal, perform at least two to three buffer changes.[7] The final dialysis can be performed overnight at 4°C.

  • Recover the Sample:

    • Carefully remove the dialysis bag from the buffer.

    • Cut open one end and pipette the purified, labeled protein into a clean tube.

  • Storage: Store the purified protein as described for the SEC method.

Protocol 3: Acetone Precipitation

This method is useful for concentrating the protein sample while removing the unbound dye.

Materials:

  • Ice-cold acetone (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Resuspension buffer (e.g., PBS, pH 7.4)

Procedure:

  • Precipitation:

    • Place your labeling reaction mixture in a microcentrifuge tube.

    • Add four times the sample volume of ice-cold (-20°C) acetone to the tube.[6]

    • Vortex briefly and incubate the mixture for at least 60 minutes at -20°C.[6]

  • Pellet the Protein:

    • Centrifuge the tube at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the precipitated protein.[6]

  • Wash the Pellet:

    • Carefully decant and discard the supernatant containing the unbound dye.

    • Add 500 µL of ice-cold acetone to the tube and vortex to wash the pellet.

    • Centrifuge again at 13,000-15,000 x g for 10 minutes at 4°C.

  • Dry and Resuspend:

    • Discard the supernatant and allow the protein pellet to air-dry for 10-30 minutes. Do not over-dry, as this can make resuspension difficult.[6]

    • Resuspend the protein pellet in a suitable volume of your desired buffer.

  • Storage: Store the purified protein as described for the other methods.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Protein concentration is too low.- pH of the labeling buffer is not optimal.- Presence of primary amines (e.g., Tris buffer) in the protein solution.- Concentrate the protein to >2 mg/mL before labeling.[8]- Ensure the labeling buffer pH is between 8.0 and 9.0.- Exchange the protein into an amine-free buffer (e.g., PBS or bicarbonate buffer) before adding the dye.
Precipitation of Protein During Labeling - Over-labeling of the protein.- The concentration of the organic solvent (e.g., DMSO) used to dissolve the dye is too high.- Reduce the molar excess of the CY7-SE dye in the reaction.[8]- Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[8]
Labeled Protein Has Low or No Fluorescence - Quenching due to over-labeling.- Decrease the dye-to-protein ratio during the labeling reaction. A degree of labeling (DOL) between 2 and 4 is often ideal.[8]
Free Dye Detected After Purification - Inefficient purification.- Overloading the purification column.- For SEC, ensure the column is adequately sized for your sample volume. Consider a second pass through the column.- For dialysis, ensure a sufficient volume of dialysis buffer and an adequate number of buffer changes.- For precipitation, ensure complete removal of the supernatant after centrifugation.

Logical Relationships in Troubleshooting

troubleshooting_logic issue1 Low Labeling Efficiency cause1a Low Protein Concentration issue1->cause1a cause1b Incorrect Buffer pH issue1->cause1b cause1c Amine-containing Buffer issue1->cause1c issue2 Protein Precipitation During Labeling cause2a Over-labeling issue2->cause2a cause2b High Organic Solvent Conc. issue2->cause2b issue3 Low/No Fluorescence issue3->cause2a issue4 Free Dye After Purification cause4a Inefficient Purification issue4->cause4a cause4b Column Overloading issue4->cause4b solution1a Concentrate Protein cause1a->solution1a solution1b Adjust Buffer pH cause1b->solution1b solution1c Buffer Exchange cause1c->solution1c solution2a Reduce Dye Molar Excess cause2a->solution2a solution2b Limit Organic Solvent cause2b->solution2b solution4a Optimize Purification Protocol cause4a->solution4a solution4b Check Column Capacity cause4b->solution4b

Caption: Troubleshooting logic for common purification issues.

References

Effect of pH on CY7-SE labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CY7-SE (Cyanine7 Succinimidyl Ester) for labeling proteins and other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with CY7-SE?

A1: The optimal pH for reacting CY7-SE with primary amines on proteins (such as the ε-amino group of lysine (B10760008) residues) is between 8.0 and 9.0, with the most commonly recommended pH being 8.3-8.5.[1][2][3] This pH range offers the best compromise between the reactivity of the amine groups and the stability of the CY7-SE reagent.

Q2: How does pH affect the CY7-SE labeling reaction?

A2: The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amine on the protein must be in its deprotonated, nucleophilic state (-NH2). At acidic or neutral pH, these amines are predominantly in their protonated form (-NH3+), which is unreactive towards the NHS ester of CY7-SE. As the pH increases, more amine groups become deprotonated, increasing the rate of the desired labeling reaction.

  • Hydrolysis of CY7-SE: CY7-SE is susceptible to hydrolysis, where the succinimidyl ester reacts with water. This reaction inactivates the dye, preventing it from labeling the protein. The rate of hydrolysis significantly increases at higher pH values.

Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis.

Q3: Which buffers are recommended for CY7-SE labeling?

A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the CY7-SE. Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer

  • Sodium carbonate buffer

  • HEPES buffer

  • Borate buffer

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided. If your protein is in an incompatible buffer, a buffer exchange step (e.g., dialysis or gel filtration) is necessary before labeling.

Q4: My labeling efficiency is low. Could the pH be the issue?

A4: Yes, incorrect pH is a common cause of low labeling efficiency.

  • If the pH is too low (e.g., below 7.5): The majority of the primary amines on your protein will be protonated and unreactive, leading to poor labeling.

  • If the pH is too high (e.g., above 9.0): The hydrolysis of the CY7-SE will be very rapid, and a significant portion of the dye will be inactivated before it can react with your protein.

Q5: Does the fluorescence of CY7 change with pH?

A5: The fluorescence of cyanine (B1664457) dyes like CY7 is generally stable across a wide pH range (typically pH 4 to 10). Therefore, any observed differences in signal intensity at different pH values during a labeling experiment are almost certainly due to variations in labeling efficiency rather than a change in the dye's intrinsic fluorescence properties.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescence signal after labeling Incorrect pH of the reaction buffer.Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0, preferably 8.3-8.5.
Buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, sodium bicarbonate).
Hydrolysis of CY7-SE.Prepare the CY7-SE solution immediately before use. Avoid prolonged exposure of the dye to aqueous solutions, especially at high pH.
Inconsistent labeling results Fluctuations in reaction pH.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Purity of the protein sample.Ensure the protein sample is free of amine-containing contaminants.
Precipitation of the protein during labeling High degree of labeling or solvent incompatibility.Optimize the molar ratio of CY7-SE to protein. If using an organic solvent to dissolve the dye, add it slowly to the protein solution while vortexing.

Quantitative Data

The efficiency of CY7-SE labeling is a balance between the desired amidation reaction and the competing hydrolysis of the succinimidyl ester. The following table summarizes the effect of pH on the half-life of these two reactions for a typical NHS ester. A shorter half-life indicates a faster reaction rate.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Data adapted from studies on porphyrin-NHS esters, which exhibit similar reactivity profiles to other NHS esters.[4]

As the table illustrates, increasing the pH from 8.0 to 9.0 significantly accelerates the amidation reaction (a 4-fold decrease in half-life from pH 8.0 to 8.5). While the rate of hydrolysis also increases with pH, the amidation reaction is more favorably enhanced in this range, leading to higher labeling efficiency at a pH of 8.5.

Experimental Protocols

General Protocol for Protein Labeling with CY7-SE
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.3-8.5.

    • The recommended protein concentration is 1-10 mg/mL.

  • CY7-SE Solution Preparation:

    • Immediately before use, dissolve the CY7-SE in a small amount of anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction:

    • Calculate the required amount of CY7-SE solution to achieve the desired molar ratio of dye to protein. A common starting point is a 10-20 fold molar excess of the dye.

    • Add the CY7-SE solution to the protein solution while gently vortexing.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • To stop the reaction, a quenching reagent with a primary amine, such as Tris-HCl, can be added to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification:

    • Remove the unreacted CY7-SE and byproducts from the labeled protein using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or chromatography.

Visualizations

CY7_SE_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Protein_Prep Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix & Incubate (1-2h RT or O/N 4°C) Protein_Prep->Mix Dye_Prep CY7-SE in Anhydrous DMSO Dye_Prep->Mix Purify Purification (e.g., Gel Filtration) Mix->Purify Labeled_Protein Labeled Protein Conjugate Purify->Labeled_Protein

Caption: Experimental workflow for labeling proteins with CY7-SE.

Reaction_Pathway CY7_SE CY7-SE (Active Ester) Labeled_Protein CY7-Protein (Stable Amide Bond) CY7_SE->Labeled_Protein Amidation (Desired Reaction) Hydrolysis CY7-COOH (Inactive Dye) CY7_SE->Hydrolysis Hydrolysis (Competing Reaction) Protein_Amine Protein-NH2 (Deprotonated Amine) Water H2O

Caption: Competing reaction pathways in CY7-SE labeling.

References

Navigating the Use of CY7-SE Triethylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing CY7-SE triethylamine (B128534), this guide serves as a comprehensive technical support resource. It provides clear answers to frequently asked questions and troubleshooting advice for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for CY7-SE triethylamine?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to specific storage protocols. The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1][2] When stored correctly as a powder, it is stable for at least four years.[2][3]

Q2: How should I handle this compound safely in the laboratory?

A2: this compound should be handled with care, following standard laboratory safety procedures. It is recommended to work in a well-ventilated area or under a fume hood.[4][5] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn to avoid skin and eye contact.[6][7] Avoid generating dust or aerosols. In case of spills, absorb the material with an inert substance and dispose of it as chemical waste.[7]

Q3: What solvents can I use to reconstitute this compound?

A3: this compound is soluble in several common laboratory solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2] It also has some solubility in water.[8] For creating stock solutions, anhydrous DMSO is often recommended.[3]

Q4: How stable is this compound once it is in solution?

A4: this compound is unstable in solution.[1] It is highly recommended to prepare solutions fresh for each experiment to ensure optimal reactivity and fluorescence.[1] If a stock solution must be prepared, it should be stored at -80°C for no longer than one year.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no fluorescence signal after labeling 1. Degraded CY7-SE: The dye may have degraded due to improper storage or being in solution for too long. 2. Incorrect pH of labeling reaction: The pH of the reaction buffer is critical for the NHS ester to react with primary amines. 3. Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the target molecule for the dye.1. Use a fresh vial of CY7-SE or prepare a fresh stock solution. Ensure the powdered dye has been stored correctly at -20°C and protected from light and moisture.[1][2] 2. Adjust the pH of your protein or antibody solution to 8.5 ± 0.5 for optimal labeling.[1] 3. Use an amine-free buffer such as PBS (phosphate-buffered saline) or bicarbonate buffer for the labeling reaction.
Precipitation of the compound upon reconstitution 1. Solvent not completely anhydrous: The presence of water can cause hydrolysis of the NHS ester and lead to precipitation. 2. Concentration is too high: The desired concentration may exceed the solubility limit in the chosen solvent.1. Use high-quality, anhydrous solvents for reconstitution. 2. Try dissolving the compound in a smaller volume of solvent first and then diluting it to the final concentration. Gentle warming and vortexing may also help.
Inconsistent labeling efficiency between experiments 1. Variability in protein/antibody concentration: Inaccurate measurement of the target molecule concentration will affect the dye-to-protein ratio. 2. Differences in reaction time or temperature: Incubation time and temperature can influence the extent of labeling.1. Accurately determine the concentration of your protein or antibody before labeling. A recommended concentration is 2 mg/mL.[1][3] 2. Standardize the labeling protocol by keeping the reaction time and temperature consistent for all experiments. A typical incubation is 60 minutes at room temperature in the dark.[3]

Quantitative Data Summary

ParameterValueReference
Storage Temperature (Powder) -20°C[1][2][3][9]
Stability (Powder) ≥ 4 years[2]
Storage Temperature (in Solvent) -80°C[3]
Stability (in Solvent) Up to 1 year[3]
Excitation Maximum (Ex) ~747-770 nm[2][3]
Emission Maximum (Em) ~774-790 nm[2][3]
Recommended Labeling pH 8.5 ± 0.5[1]
Recommended Protein Concentration 2 mg/mL[1][3]

Experimental Protocols

Protocol for Reconstituting this compound
  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[3]

  • Mix thoroughly by vortexing or pipetting until all the powder is dissolved.

  • Use the freshly prepared solution immediately for the best results.[1]

Protocol for Labeling a Protein with this compound
  • Prepare the protein solution at a concentration of 2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate).[1][3]

  • Adjust the pH of the protein solution to 8.5 ± 0.5.[1]

  • Add the freshly prepared this compound stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific application.

  • Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.[3]

  • After incubation, purify the labeled protein from the unreacted dye using a suitable method such as dialysis or a desalting column.

Visualizing Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation mixing Mixing reagent_prep->mixing protein_prep Protein Preparation protein_prep->mixing incubation Incubation mixing->incubation purification Purification incubation->purification analysis Analysis purification->analysis

Caption: A general workflow for protein labeling with this compound.

troubleshooting_logic start Low/No Fluorescence check_dye Is the dye solution fresh? start->check_dye check_ph Is the reaction pH correct? check_dye->check_ph Yes solution_dye Prepare fresh dye solution check_dye->solution_dye No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes solution_ph Adjust pH to 8.5 check_ph->solution_ph No solution_buffer Use amine-free buffer check_buffer->solution_buffer No

Caption: A troubleshooting decision tree for low fluorescence signals.

References

Validation & Comparative

A Researcher's Guide to Calculating the Degree of Labeling for CY7-SE and a Comparison with NIR Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise conjugation of fluorescent dyes to biomolecules is a critical step for a multitude of applications, from in-vivo imaging to flow cytometry. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a single protein, is a crucial quality control parameter that dictates the performance of the labeled conjugate. This guide provides a comprehensive overview of how to calculate the DOL for CY7-SE, a widely used near-infrared (NIR) dye, and presents a comparative analysis with two common alternatives: Alexa Fluor 750 and DyLight 780.

Comparing CY7-SE with Alternative Near-Infrared (NIR) Dyes

CY7-SE (Succinimidyl Ester) is a popular choice for labeling proteins and other biomolecules due to its emission in the NIR spectrum, which allows for deep tissue penetration and reduced autofluorescence. However, several alternatives with comparable spectral properties are available. The following table summarizes the key characteristics of CY7-SE, Alexa Fluor 750-NHS Ester, and DyLight 780-NHS Ester to aid in the selection of the most appropriate dye for your research needs.

PropertyCY7-SEAlexa Fluor 750-NHS EsterDyLight 780-NHS Ester
Excitation Max (nm) ~750~749-753~783
Emission Max (nm) ~776~775-782~799
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ~199,000 - 250,000~240,000~170,000
Quantum Yield (Φ) ~0.3Not readily availableNot readily available for DyLight 780, but the similar IR780 has a reported quantum yield of 0.081-0.127.
Correction Factor (CF₂₈₀) ~0.029 - 0.05~0.04~0.045
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Primary aminesPrimary aminesPrimary amines

Experimental Protocol: Calculating the Degree of Labeling (DOL) for a CY7-Labeled Antibody (IgG)

This protocol outlines the steps to determine the DOL of an antibody (e.g., Immunoglobulin G, IgG) conjugated with CY7-SE.

Materials:
  • CY7-labeled IgG conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:
  • Purification of the Conjugate: It is imperative to remove any unconjugated CY7-SE from the labeled antibody. This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against PBS. The presence of free dye will lead to an overestimation of the DOL.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.

    • Set the spectrophotometer to measure absorbance at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of CY7, which is approximately 750 nm (Aₘₐₓ).

    • Use PBS as a blank to zero the spectrophotometer.

    • Measure the absorbance of the purified CY7-IgG conjugate at both 280 nm and 750 nm. If the absorbance reading is too high (typically > 2.0), dilute the conjugate solution with a known volume of PBS and re-measure. Remember to account for this dilution factor in the calculations.

  • Degree of Labeling (DOL) Calculation: The DOL is calculated using the following formula:

    DOL = (Aₘₐₓ × ε_protein) / [(A₂₈₀ - (Aₘₐₓ × CF₂₈₀)) × ε_dye]

    Where:

    • Aₘₐₓ is the absorbance of the conjugate at the maximum absorption wavelength of CY7 (~750 nm).

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm. For IgG, this is approximately 210,000 M⁻¹cm⁻¹.

    • ε_dye is the molar extinction coefficient of CY7 at its λₘₐₓ. A commonly used value is 250,000 M⁻¹cm⁻¹.

    • CF₂₈₀ is the correction factor for the absorbance of CY7 at 280 nm. This value is typically provided by the dye manufacturer and is around 0.05 for Cy7.

Hypothetical Calculation Example:

Let's assume the following absorbance values were measured for a purified CY7-IgG conjugate:

  • A₂₈₀ = 0.85

  • A₇₅₀ = 0.60

Using the formula above:

  • Corrected Protein Absorbance at 280 nm:

    • A₂₈₀ (corrected) = 0.85 - (0.60 × 0.05) = 0.82

  • Calculate the Molar Concentration of the Protein (IgG):

    • [IgG] = A₂₈₀ (corrected) / ε_IgG = 0.82 / 210,000 M⁻¹cm⁻¹ ≈ 3.90 x 10⁻⁶ M

  • Calculate the Molar Concentration of the Dye (CY7):

    • [CY7] = A₇₅₀ / ε_CY7 = 0.60 / 250,000 M⁻¹cm⁻¹ = 2.40 x 10⁻⁶ M

  • Calculate the Degree of Labeling (DOL):

    • DOL = [CY7] / [IgG] = (2.40 x 10⁻⁶ M) / (3.90 x 10⁻⁶ M) ≈ 0.62

This indicates that, on average, there are approximately 0.62 molecules of CY7 for every molecule of IgG.

Workflow for DOL Calculation

The following diagram illustrates the key steps involved in determining the Degree of Labeling for a fluorescently labeled protein.

A Researcher's Guide to Validating CY7-SE Protein Conjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of fluorescent dyes to proteins is a critical step for a multitude of applications, from in vitro assays to in vivo imaging. Cyanine 7 (Cy7), a near-infrared (NIR) dye, is a popular choice due to its deep tissue penetration and low autofluorescence. This guide provides a comprehensive comparison of CY7-SE (succinimidyl ester) with alternative dyes and details the experimental methodologies required to validate a successful conjugation.

Performance Comparison of NIR Dyes

The selection of a fluorescent dye significantly impacts experimental outcomes. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The table below summarizes these properties for CY7 and two common alternatives, Alexa Fluor 750 and IRDye 800CW.

FeatureCY7Alexa Fluor 750IRDye 800CW
Excitation Max (nm) ~750 - 756[1][2][3]~749 - 750[4]~774 - 783[5][6][7]
Emission Max (nm) ~764 - 779[1][2][3]~775[4]~789 - 802[5][6][7]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1][3]Not explicitly stated~240,000 - 270,000[5][6][7]
Quantum Yield ~0.3[1][3]0.12[4]0.12[5][6]
Relative Photostability Moderate, less stable than Alexa Fluor dyes[1][8]High, more photostable than Cy dyes[9][10]High[8]
Tendency for Aggregation Higher, can lead to fluorescence quenching[8]Lower[8]Lower[8]

Experimental Validation of CY7-Protein Conjugation

Successful conjugation must be confirmed to ensure the reliability of downstream applications. The following experimental protocols are key to validating the covalent attachment of CY7-SE to a protein.

Experimental Workflow for Validation

The overall process for validating the successful conjugation of CY7-SE to a protein involves a series of steps, from the initial conjugation reaction to the final characterization of the labeled protein.

G cluster_0 Conjugation cluster_1 Validation cluster_2 Result Protein Preparation Protein Preparation CY7-SE Labeling CY7-SE Labeling Protein Preparation->CY7-SE Labeling Purification Purification CY7-SE Labeling->Purification Spectrophotometry Spectrophotometry Purification->Spectrophotometry Calculate DOL SDS-PAGE SDS-PAGE Purification->SDS-PAGE Confirm Covalent Labeling Fluorescence Spectroscopy Fluorescence Spectroscopy Purification->Fluorescence Spectroscopy Confirm Fluorescence Validated CY7-Protein Conjugate Validated CY7-Protein Conjugate Spectrophotometry->Validated CY7-Protein Conjugate SDS-PAGE->Validated CY7-Protein Conjugate Fluorescence Spectroscopy->Validated CY7-Protein Conjugate

A flowchart of the experimental workflow for validating CY7-protein conjugation.
Detailed Experimental Protocols

1. Spectrophotometric Analysis for Degree of Labeling (DOL)

This method determines the average number of dye molecules conjugated to each protein molecule.

  • Protocol:

    • After purifying the conjugate to remove all free dye, measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of CY7 (~750 nm, A₇₅₀).

    • Calculate the molar concentration of the protein and the dye using the Beer-Lambert law. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm.

    • The DOL is the ratio of the molar concentration of the dye to that of the protein.

  • Formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein

    • Dye Concentration (M) = A₇₅₀ / ε_dye

    • DOL = Dye Concentration / Protein Concentration

2. SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to confirm that the dye is covalently attached to the protein.

  • Protocol:

    • Prepare the CY7-protein conjugate and a sample of the unlabeled protein in a loading buffer.

    • Run the samples on a polyacrylamide gel.

    • Visualize the gel using a fluorescence imaging system with the appropriate excitation and emission filters for CY7.

    • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Results: A fluorescent band should be observed at the same molecular weight as the protein band in the total protein stain, confirming that the fluorescence is associated with the protein. The unlabeled protein should not show a fluorescent band.

3. Fluorescence Spectroscopy

This technique confirms the fluorescent properties of the conjugated protein.

  • Protocol:

    • Dilute the purified CY7-protein conjugate in a suitable buffer (e.g., PBS).

    • Using a spectrofluorometer, record the emission spectrum of the conjugate by exciting at the maximum excitation wavelength of CY7 (~750 nm).

    • As a control, measure the emission spectrum of the free dye at the same concentration.

  • Expected Results: The emission spectrum of the CY7-protein conjugate should show a peak at the expected emission wavelength for CY7 (~775 nm). A slight shift in the emission maximum may occur upon conjugation.

Logical Relationship of Validation Methods

The three primary validation methods provide complementary information to confirm the success of the conjugation.

G cluster_0 Validation Evidence Successful Conjugation Successful Conjugation DOL > 0 Degree of Labeling > 0 (Spectrophotometry) DOL > 0->Successful Conjugation Fluorescent Band at Correct MW Fluorescent Band at Correct Molecular Weight (SDS-PAGE) Fluorescent Band at Correct MW->Successful Conjugation Characteristic Emission Spectrum Characteristic Emission Spectrum (Fluorescence Spectroscopy) Characteristic Emission Spectrum->Successful Conjugation

The logical connection between experimental evidence and the conclusion of a successful conjugation.

By following these detailed protocols and understanding the comparative performance of different NIR dyes, researchers can confidently validate their CY7-protein conjugates and ensure the generation of high-quality, reproducible data in their downstream applications.

References

A Researcher's Guide to Far-Red and Near-Infrared (NIR) Fluorophores: A Comparative Look at CY7-SE and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of biomedical research, particularly in drug development and molecular imaging, the use of fluorescent probes that operate in the far-red and near-infrared (NIR) spectrum is crucial. These wavelengths offer significant advantages for in vivo and deep-tissue imaging due to reduced tissue autofluorescence and deeper photon penetration.[1][2] CY7-SE, a heptamethine cyanine (B1664457) dye, has been a popular choice for these applications. However, a range of alternative fluorophores have emerged, offering potential improvements in key performance characteristics such as brightness, photostability, and water solubility. This guide provides an objective comparison of CY7-SE with prominent alternatives, including Alexa Fluor 790, IRDye 800CW, CF® Dyes, and DyLight® Dyes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal probe for their specific needs.

Quantitative Performance Comparison of Far-Red and NIR Dyes

The selection of a fluorescent dye is heavily influenced by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. The following table summarizes the key quantitative data for CY7-SE and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
CY7-SE ~750 - 756[3]~773 - 779[3]~250,000[4]~0.28[3]~70,000
Alexa Fluor 790 ~782[5]~805[5]~260,000[5]~0.12[6]~31,200
IRDye 800CW ~774[5]~789[5]~240,000[5]~0.08 - 0.12[7]~19,200 - 28,800
CF® 750 ~755[8]~777[8]~250,000[8]Not specifiedNot specified
DyLight 755 ~754[9]~776[9]~220,000[9]~0.12~26,400
DyLight 800 ~777[3]~794[3]~270,000[3]High (not specified)[3]Not specified

Note: The exact spectral characteristics and quantum yields can vary depending on the conjugation partner and the solvent environment. Data is compiled from various manufacturer and literature sources.

Key Performance Characteristics: Beyond the Numbers

While the quantitative data provides a solid foundation for comparison, other qualitative factors are critical for experimental success.

  • Photostability: A significant drawback of cyanine dyes, including CY7, is their relatively lower photostability compared to alternatives like the Alexa Fluor and IRDye series.[5] These alternatives are generally more resistant to photobleaching, which is the irreversible loss of fluorescence upon exposure to light. This is a crucial consideration for applications requiring long or repeated imaging sessions.

  • Aggregation: Cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and a reduced signal.[5] Newer generations of dyes, such as the CF® and DyLight® series, are often formulated to improve water solubility and reduce aggregation, leading to more robust and reliable fluorescence.

  • Water Solubility: Poor water solubility can complicate labeling procedures and lead to non-specific binding. Many of the alternative dyes are sulfonated or otherwise modified to enhance their solubility in aqueous buffers.[6]

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

Protocol for Protein Labeling with Amine-Reactive Dyes (e.g., CY7-SE)

This protocol describes the covalent labeling of a protein (e.g., an antibody) with an N-hydroxysuccinimide (NHS) ester-functionalized dye, which reacts with primary amines on the protein.

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 8.0-8.5)

  • Amine-reactive dye (e.g., CY7-SE)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Reaction: While gently vortexing the protein solution, add the calculated volume of the dye solution to achieve the desired molar ratio of dye to protein (typically between 5:1 and 20:1).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~750 nm for CY7).

General Protocol for In Vivo Fluorescence Imaging

This protocol provides a general workflow for non-invasive imaging of a tumor-bearing mouse model using a NIR-labeled antibody.

Materials:

  • Tumor-bearing mouse model

  • NIR-labeled antibody (e.g., Trastuzumab-CY7)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane.

  • Probe Administration: Inject the NIR-labeled antibody intravenously via the tail vein. The dosage will depend on the specific probe and target.

  • Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), place the anesthetized mouse in the in vivo imaging system.

  • Image Acquisition: Acquire both photographic and fluorescent images using the appropriate excitation and emission filters for the specific NIR dye.

  • Data Analysis: Draw regions of interest (ROIs) over the tumor and a background region (e.g., muscle) to quantify the fluorescence signal and calculate the tumor-to-background ratio.

Visualizing Workflows and Pathways

To better understand the experimental processes and their biological context, the following diagrams are provided.

G cluster_prep Protein Preparation cluster_dye Dye Preparation cluster_react Conjugation Reaction cluster_purify Purification & Characterization Prot_Sol Protein in Amine-Containing Buffer Buffer_Ex Buffer Exchange (e.g., Dialysis) Prot_Sol->Buffer_Ex Prot_Ready Protein in Amine-Free Buffer (pH 8.0-8.5) Buffer_Ex->Prot_Ready Mixing Mix Protein and Dye Solutions Prot_Ready->Mixing Dye_NHS Amine-Reactive Dye (NHS Ester) Dye_Sol Dye Stock Solution (10 mg/mL) Dye_NHS->Dye_Sol DMSO Anhydrous DMSO/DMF Dye_Sol->Mixing Incubate Incubate 1-2h at RT (in dark) Mixing->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Labeled_Prot Purified Labeled Protein SEC->Labeled_Prot DOL Determine Degree of Labeling (DOL) Labeled_Prot->DOL

Experimental workflow for protein conjugation with an amine-reactive NIR dye.

G cluster_animal Animal Model cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Tumor_Mouse Tumor-Bearing Mouse Anesthesia1 Anesthetize Mouse Tumor_Mouse->Anesthesia1 Injection Intravenous Injection of Labeled Antibody Anesthesia1->Injection Anesthesia2 Anesthetize Mouse at Time Points Injection->Anesthesia2 IVIS Place in In Vivo Imaging System Anesthesia2->IVIS Acquire Acquire Photographic & Fluorescent Images IVIS->Acquire ROI Draw Regions of Interest (Tumor, Background) Acquire->ROI Quantify Quantify Fluorescence Signal ROI->Quantify Ratio Calculate Tumor-to-Background Ratio Quantify->Ratio

General workflow for in vivo fluorescence imaging with a NIR-labeled antibody.

HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Antibody Trastuzumab-CY7 HER2 HER2 Receptor Antibody->HER2 Targets & Binds PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates EGFR->HER2 Dimerization AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 signaling pathway targeted for imaging with a CY7-labeled antibody (Trastuzumab-CY7).

Conclusion

The selection of a far-red or NIR fluorophore is a critical decision in the design of imaging experiments. While CY7-SE remains a widely used and effective dye, researchers now have a variety of alternatives that may offer superior performance in terms of photostability, brightness, and ease of use. Alexa Fluor 790 and IRDye 800CW are robust alternatives with enhanced photostability, making them well-suited for demanding quantitative applications. The CF® and DyLight® dye families also provide a range of options with improved water solubility and reduced aggregation tendencies. By carefully considering the quantitative data, performance characteristics, and experimental requirements, researchers can select the most appropriate fluorophore to achieve high-quality, reproducible data in their far-red and NIR applications.

References

Spectral Overlap Considerations for CY7-SE in Multiplexing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaging in multiplexed fluorescence assays, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a detailed comparison of Cyanine 7-succinimidyl ester (CY7-SE) with its common alternatives, focusing on spectral properties and practical considerations for minimizing spectral overlap in multiplexing applications such as flow cytometry and immunofluorescence.

Performance Comparison of CY7-SE and Alternatives

CY7-SE is a near-infrared (NIR) dye valued for its deep tissue penetration and minimal autofluorescence in biological samples.[1][2] However, its performance, particularly in terms of photostability, can be a consideration for quantitative and reproducible experiments.[3] Alternatives like Alexa Fluor™ 750 and DyLight™ 780 are often considered for their enhanced performance characteristics.

Below is a summary of the key spectral properties for CY7-SE and its common alternatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
CY7-SE ~750 - 756[4][5]~773 - 779[4][5]199,000[6]0.3[6]
Alexa Fluor™ 750 749[7]775[7]290,000[7]0.12[1]
DyLight™ 780 ~783~800Not readily availableNot readily available

Note: Quantum yield and molar extinction coefficient can vary depending on the conjugation partner and the local environment. The values presented here are for the unconjugated dyes in aqueous solution.

Studies have consistently shown that Alexa Fluor™ dyes are significantly more resistant to photobleaching than their spectrally similar Cy dye counterparts, which is a crucial advantage for applications requiring long exposure times or high-intensity light sources.[8][9]

Experimental Protocols

To effectively manage spectral overlap in multiplexing experiments, it is essential to employ rigorous experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Determining Optimal Antibody Concentration and Single-Stain Compensation Controls for Flow Cytometry

This protocol is essential for minimizing spectral spillover and ensuring accurate data in multicolor flow cytometry.

Materials:

  • Cells of interest

  • Fluorophore-conjugated antibodies (e.g., PE-CY7, APC-CY7, and others in your panel)

  • Unconjugated antibody of the same isotype (for isotype control)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Compensation beads (optional, but recommended for tandem dyes)[10]

  • Flow cytometer with appropriate laser lines and filters

Procedure:

  • Antibody Titration:

    • Prepare a series of dilutions for each antibody to determine the optimal concentration that provides the best signal-to-noise ratio.

    • Stain a fixed number of cells with each dilution and analyze on the flow cytometer.

    • The optimal concentration is the one that gives the brightest staining of the positive population with the lowest background on the negative population.

  • Preparation of Single-Stain Controls:

    • For each fluorophore in your multiplex panel, prepare a separate tube containing cells stained with only that single antibody at its optimal concentration.[11]

    • It is critical that the fluorophore used for the compensation control is the exact same as in the experimental sample, especially for tandem dyes like PE-CY7 and APC-CY7, as their spectral properties can vary between lots.[3][10]

    • Include a tube of unstained cells to set the negative control gate.

    • The positive population in your single-stain control should be at least as bright as any signal you expect to see in your fully stained sample.[12]

  • Setting Compensation:

    • Run the single-stain controls on the flow cytometer.

    • Use the software's automated compensation algorithm to calculate the spectral overlap between all the fluorophores in your panel.[10]

    • The software will generate a compensation matrix that corrects for the spillover of fluorescence from one detector into another.[11]

    • Visually inspect the compensated data to ensure that the median fluorescence intensity of the negative population is the same as the positive population in the spillover channels.[12]

Protocol 2: Sequential Multiplex Immunofluorescence Staining and Spectral Unmixing

This protocol allows for the detection of multiple markers on a single tissue section and is designed to minimize spectral bleed-through.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections

  • Primary antibodies raised in different species (ideal) or of different isotypes.[13]

  • Fluorophore-conjugated secondary antibodies with minimal cross-reactivity.[13]

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0)

  • Blocking buffer (e.g., 5% normal serum in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • DAPI or other nuclear counterstain

  • Mounting medium

  • Fluorescence microscope with spectral imaging capabilities

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using the appropriate antigen retrieval buffer. The temperature and time should be optimized for each primary antibody.[14]

  • Blocking:

    • Block non-specific antibody binding by incubating the sections in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with the first primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections three times with wash buffer.

    • Incubate with the corresponding fluorophore-conjugated secondary antibody (e.g., Donkey anti-Mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Sequential Staining Cycles:

    • Wash the sections thoroughly.

    • Repeat steps 3-5 for each subsequent primary and secondary antibody pair, ensuring that each secondary antibody has a spectrally distinct fluorophore.

  • Counterstaining and Mounting:

    • After the final secondary antibody incubation and washes, counterstain the nuclei with DAPI.

    • Mount the coverslip using an anti-fade mounting medium.

  • Image Acquisition and Spectral Unmixing:

    • Acquire images using a spectral confocal microscope.

    • For each fluorophore, acquire a reference emission spectrum from a singly stained control slide.

    • Use the microscope's software to perform linear spectral unmixing. This will separate the emission spectra of the individual fluorophores at each pixel, effectively removing spectral bleed-through.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key principles and workflows.

Spectral_Overlap cluster_cy7 CY7 cluster_apc_cy7 APC-Cy7 cluster_overlap Spectral Overlap CY7_Exc Excitation (750 nm) CY7_Em Emission (776 nm) CY7_Exc->CY7_Em Stokes Shift Overlap Potential Overlap Region CY7_Em->Overlap APC_Exc APC Excitation (650 nm) APC_Exc->APC_Em_to_CY7 Energy Transfer CY7_Em_APC CY7 Emission (785 nm) CY7_from_APC->CY7_Em_APC Emission CY7_Em_APC->Overlap

Caption: Conceptual diagram of spectral overlap between CY7 and APC-Cy7.

Compensation_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition & Analysis Titrate Titrate Antibodies Prepare_Cells Prepare Cell Suspension Titrate->Prepare_Cells Fc_Block Fc Receptor Block Prepare_Cells->Fc_Block Unstained Unstained Control Fc_Block->Unstained Single_Stains Single-Color Controls Fc_Block->Single_Stains Full_Stain Fully Stained Sample Fc_Block->Full_Stain Acquire Acquire Data on Flow Cytometer Unstained->Acquire Single_Stains->Acquire Full_Stain->Acquire Compensate Calculate Compensation Matrix Acquire->Compensate Analyze Analyze Compensated Data Compensate->Analyze

Caption: Workflow for flow cytometry compensation.

Multiplex_IF_Workflow cluster_prep Tissue Preparation cluster_staining_cycle1 Staining Cycle 1 cluster_staining_cycle2 Staining Cycle 2 cluster_analysis Image Analysis Deparaffinize Deparaffinize & Rehydrate Antigen_Retrieval Antigen Retrieval Deparaffinize->Antigen_Retrieval Block Blocking Antigen_Retrieval->Block Primary1 Primary Antibody 1 Block->Primary1 Secondary1 Secondary Antibody 1 (Fluorophore A) Primary1->Secondary1 Image1 Image Secondary1->Image1 Primary2 Primary Antibody 2 Image1->Primary2 Repeat Blocking Register Image Registration Image1->Register Secondary2 Secondary Antibody 2 (Fluorophore B) Primary2->Secondary2 Image2 Image Secondary2->Image2 Image2->Register Unmix Spectral Unmixing Register->Unmix Analyze Data Analysis Unmix->Analyze

Caption: Sequential multiplex immunofluorescence workflow.

References

A Comparative Guide to the Photostability of Near-Infrared Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of imaging probes and therapeutic agents for in vivo applications. A key performance metric for a fluorophore is its photostability, which dictates its resistance to photodegradation and ultimately determines the robustness and reproducibility of fluorescence-based assays. This guide provides an objective comparison of the photostability of several commonly used NIR dyes, supported by experimental data, to aid researchers in making informed decisions for their specific needs.

Quantitative Comparison of NIR Dye Photostability

The photostability of a fluorescent dye is a critical parameter for applications requiring long-term or repeated imaging. The following table summarizes key photostability and photophysical parameters for several commercially available NIR dyes. It is important to note that these values can be highly dependent on the experimental conditions, including the solvent, concentration, excitation light intensity, and presence of other molecules.

Dye FamilyDye NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability Remarks
Cyanine Indocyanine Green (ICG)~780~820~0.012 - 0.13 (Solvent dependent)[1]Prone to photobleaching, especially in aqueous solutions.[2][3] Encapsulation in nanoparticles can enhance stability.[2]
IRDye 800CW~774~789~0.09 - 0.12 (in PBS, Water)Generally considered to have good photostability.
Cy7~750~773Data not consistently reportedLess photostable than some newer generation dyes like CF750.[4][5]
Alexa Fluor Alexa Fluor 750~749~775Data not consistently reportedLess photostable than CF750.[4][5]
CF Dyes CF750~755~777Data not consistently reportedReported to be exceptionally bright and photostable.[4][5]
IR Dyes IR-820~820~850Data not consistently reportedSubject to photodegradation.[6][7][8]
Quaterrylene QR-G2-COOH, QR-4PyC4~740Not specifiedNot specifiedSignificantly higher photostability compared to ICG.[9]

Experimental Protocols for Photostability Assessment

A standardized method for assessing the photostability of NIR dyes is crucial for accurate comparisons. The following protocol outlines a general procedure for determining the photobleaching rate of a fluorescent dye in solution.

Objective: To quantify the rate of photodegradation of a NIR dye under continuous illumination.

Materials:

  • NIR dye solution of known concentration in a suitable solvent (e.g., PBS, DMSO).

  • Spectrophotometer or spectrofluorometer.

  • High-intensity light source with a narrow bandwidth centered around the dye's absorption maximum (e.g., laser diode, filtered lamp).

  • Power meter to measure the light intensity at the sample position.

  • Quartz cuvette (1 cm path length).

  • Stir bar and magnetic stir plate (optional, to minimize localized heating and concentration gradients).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the NIR dye in the desired solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Measurement: Record the initial absorbance or fluorescence emission spectrum of the dye solution before illumination. This will serve as the baseline (t=0) measurement.

  • Photobleaching:

    • Place the cuvette containing the dye solution in the light path of the high-intensity light source.

    • If using a magnetic stirrer, place it under the cuvette and begin stirring at a gentle speed.

    • Irradiate the sample continuously.

  • Time-course Measurements: At regular intervals (e.g., every 1, 5, or 10 minutes), briefly interrupt the irradiation and record the absorbance or fluorescence spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength or the integrated fluorescence intensity as a function of irradiation time.

    • The data can be fitted to an exponential decay curve to determine the photobleaching half-life (t₁/₂) or the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φp), which is the number of molecules photochemically destroyed per photon absorbed, can also be calculated if the photon flux is known.

Experimental Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for assessing NIR dye photostability and the subsequent data analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Dye NIR Dye Stock Dilution Prepare Dilute Solution (Abs < 0.1) Dye->Dilution Solvent Solvent (e.g., PBS) Solvent->Dilution InitialSpec Record Initial Abs/Fluo Spectrum (t=0) Dilution->InitialSpec Transfer to Cuvette Irradiation Continuous Irradiation (High-Intensity Light) InitialSpec->Irradiation TimeSpec Record Spectra at Time Intervals (t1, t2, ...) Irradiation->TimeSpec Interrupt Periodically Plot Plot Intensity vs. Time TimeSpec->Plot Fit Fit to Exponential Decay Plot->Fit Calc Calculate Half-life (t1/2) and Rate Constant (k) Fit->Calc

Figure 1. Experimental workflow for NIR dye photostability assessment.

data_analysis_flow cluster_data Raw Data cluster_processing Data Processing cluster_modeling Kinetic Modeling Intensity Fluorescence Intensity or Absorbance Data Normalization Normalize Data to t=0 Intensity->Normalization Time Irradiation Time Points Plotting Plot Normalized Intensity vs. Time Time->Plotting Normalization->Plotting Model Fit with Exponential Decay Model I(t) = I(0) * exp(-kt) Plotting->Model Parameters Extract Photobleaching Rate Constant (k) Model->Parameters HalfLife Calculate Half-Life t1/2 = ln(2)/k Parameters->HalfLife

References

Safety Operating Guide

Navigating the Disposal of CY7-SE Triethylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of CY7-SE (Cyanine7-succinimidyl ester) in the presence of triethylamine (B128534), a common component in labeling reactions. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of CY7-SE and triethylamine should be conducted within a chemical fume hood to prevent inhalation of vapors.

Triethylamine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also harmful to aquatic life.[2] CY7-SE , a fluorescent dye, may be classified as a hazardous material, with some forms being acutely toxic and hazardous to the aquatic environment with long-lasting effects.[3] Therefore, it is imperative to not dispose of this chemical waste down the drain or in regular trash.[3]

Quantitative Data Summary

For quick reference, the following tables summarize key hazard classifications and physical properties pertinent to the safe disposal of triethylamine and CY7-SE.

Table 1: Hazard Classification of Triethylamine

Hazard ClassDescriptionGHS Pictogram
Flammable LiquidCategory 2🔥
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 3☠️
Acute Toxicity, InhalationCategory 3☠️
Skin Corrosion/IrritationCategory 1Acorrosive
Serious Eye Damage/IrritationCategory 1corrosive
Specific Target Organ ToxicitySingle Exposure, Category 3 (Respiratory tract irritation)

Data compiled from multiple safety data sheets.

Table 2: Properties of CY7-SE

PropertyValue
Molecular Weight~881.11 g/mol [4]
Excitation Maximum~747-756 nm[5][6]
Emission Maximum~774-779 nm[5][6]
SolubilitySoluble in DMSO and DMF[6]

Step-by-Step Disposal Workflow

The proper disposal of CY7-SE triethylamine waste involves a multi-step process to ensure safety and regulatory compliance. The following workflow outlines the necessary procedures from initial waste generation to final disposal.

DisposalWorkflow A 1. Waste Generation (CY7-SE & Triethylamine Mixture) B 2. Segregation (Collect in Designated Waste Container) A->B Immediate Collection C 3. Neutralization (Optional) (If acidic conditions are present) B->C Assess pH D 4. Containment (Absorb liquid with inert material) B->D Direct Containment C->D E 5. Labeling (Hazardous Waste Label) D->E Properly Identify Contents F 6. Storage (Store in a cool, dry, well-ventilated area) E->F Safe Temporary Holding G 7. Disposal (Arrange for pickup by authorized waste management) F->G Scheduled Pickup

Disposal workflow for this compound waste.

Detailed Experimental Protocols for Disposal

The following protocols provide detailed methodologies for the key steps in the disposal process.

1. Waste Segregation and Collection:

  • All waste streams containing CY7-SE and triethylamine, including unused stock solutions, reaction mixtures, and contaminated consumables (e.g., pipette tips, tubes, gloves), must be segregated as hazardous chemical waste.[3]

  • Collect this waste in a designated, properly labeled, and chemically compatible container. The container should have a secure screw cap to prevent leakage and evaporation.

2. Neutralization (If Applicable):

  • Triethylamine is a strong base.[2] If the waste solution is acidic, it may react violently. While not a disposal step itself, ensuring the waste is not strongly acidic can prevent hazardous reactions in the waste container.

3. Spill Management and Containment:

  • In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[7]

  • Eliminate all ignition sources as triethylamine is highly flammable.[2]

  • Absorb the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite.[1][2] Do not use combustible materials like paper towels to absorb large spills.

  • Using non-sparking tools, carefully collect the absorbed material and place it into a sealed container for disposal.[2][7]

4. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical names of the contents (CY7-SE and Triethylamine), approximate concentrations, and the date of accumulation.

5. Storage:

  • Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

6. Final Disposal:

  • The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup. Do not attempt to dispose of this waste through regular trash or by pouring it down the sewer system.[1][2]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, fostering a culture of safety and environmental responsibility within their research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.